7-OXANORBORNADIENE

Catalog No.
S608411
CAS No.
6569-83-1
M.F
C6H6O
M. Wt
94.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-OXANORBORNADIENE

CAS Number

6569-83-1

Product Name

7-OXANORBORNADIENE

IUPAC Name

7-oxabicyclo[2.2.1]hepta-2,5-diene

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C6H6O/c1-2-6-4-3-5(1)7-6/h1-6H

InChI Key

YKCNBNDWSATCJL-UHFFFAOYSA-N

SMILES

C1=CC2C=CC1O2

Synonyms

7-oxanorbornadiene

Canonical SMILES

C1=CC2C=CC1O2

7-oxanorbornadiene basic structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Structure and Basic Properties

7-Oxanorbornadiene (OND), also known as 7-oxabicyclo[2.2.1]hepta-2,5-diene, is a bicyclic compound with a oxygen atom in the bridgehead position. Its core structure and fundamental identifiers are summarized below.

Property Description / Value
Chemical Name 7-Oxabicyclo[2.2.1]hepta-2,5-diene [1]
CAS Number 6569-83-1 [1]
Molecular Formula C₆H₆O [1]
Molecular Weight 94.11 g/mol [1]
Density 1.136±0.06 g/cm³ (Predicted) [1]
Boiling Point 129 °C [1]
Synonyms Oxanorbornadiene; 7-Oxanorbornadien; 7-Oxa-2,5-norbornadiene [2]

Reactivity and Mechanism of Action

The significant utility of ONDs, particularly dicarboxylate derivatives, stems from the unique electrophilicity of the maleate moiety embedded within the strained bicyclic framework. This structure confers high reactivity while maintaining stability in aqueous environments, making ONDs excellent bioconjugation reagents [3].

A key feature of OND chemistry is the Retro-Diels-Alder (rDA) fragmentation, which is typically inert in the parent OND but is triggered upon nucleophilic addition. This forms the basis for its "click-and-release" functionality [4]. The primary reaction and degradation pathways are visualized below.

G OND OND Reagent Adduct OND-Adduct (Intermediate) OND->Adduct 1. Conjugate Addition (Nu: R-SH, R-NH2) Cyclo Intramolecular Cyclization Product OND->Cyclo Competing Pathway (Dipropargyl Esters) Furan Furan (Released) Adduct->Furan 2. Retro-Diels-Alder (Thermal Fragmentation) Maleate Thio-/Aminomaleate (Cargo Released) Adduct->Maleate 2. Retro-Diels-Alder (Thermal Fragmentation)

The primary "click-and-release" mechanism and a key competing side reaction of ONDs.

Key Degradation and Side Reactions
  • Aqueous-Phase Deactivation: In neutral aqueous buffers, OND diesters can undergo isomerization rather than simple hydrolysis. Specific pathways can involve intramolecular conjugate addition followed by rDA, or intermolecular addition of solvents like methanol [3].
  • Intramolecular [2+2+2] Cycloaddition: A notable competing reaction occurs with dipropargyl ester ONDs (e.g., compound 3), where the propargyl groups undergo a facile intramolecular cyclization. This reaction is accelerated in aqueous environments and can be a significant decomposition pathway, making these derivatives less stable [3].

Stability and Reactivity of OND Adducts

The stability of OND adducts, and thus the release rate of the conjugated cargo, is highly tunable. The half-lives of various OND-thiol adducts have been systematically studied, with key findings summarized in the table below [4].

Adduct R¹ Substituent R² Ester Group Approx. Half-Life (Days)
2a H CO₂Me 0.48
2b Me CO₂Me 2.3
2c CH₂NHDansyl CO₂Me 23.3
2d CH₂N(Me)Dansyl CO₂Me 4.7
2f CH₂NHAc CO₂Me 18.8
2g CH₂NHAc CO₂Et 17.8
2h CH₂NHAc CO₂tBu 11.3
2i CH₂NHAc CO₂CH₂C≡CH 5.6
2q CH₂OH CO₂Me 7.2

Key influences on stability from the data include:

  • Bridgehead Substitution: Introducing a methyl group at the bridgehead (2b) increases stability compared to the unsubstituted adduct (2a). Bulkier aromatic groups like dansyl (2c) further enhance stability [4].
  • Ester Group Electronics and Sterics: Bulkier ester groups (e.g., t-butyl, 2h) and strong electron-withdrawing groups (e.g., trifluoromethyl, 2r/s) can significantly alter the half-life [4].
  • N-Substitution on Linker: Methylation of a sulfonamide nitrogen on the side chain (cf. 2c vs. 2d) drastically reduces adduct stability, likely by disrupting a stabilizing intramolecular hydrogen bond [3] [4].

Applications in Drug Delivery and Bioconjugation

OND reagents have been successfully explored for covalent modification of proteins like serum albumin (SA), a common macromolecular drug carrier [4]. The workflow for this application is illustrated below.

G S1 Select OND Reagent Based on Desired Release Rate S2 Conjugate with Carrier Protein (e.g., Serum Albumin via Cys or Lys) S1->S2 S3 Form Stable OND-Protein Adduct S2->S3 S4 Controlled Release of Drug via rDA Fragmentation S3->S4

The workflow for using OND reagents in drug delivery, from reagent selection to cargo release.

  • High Selectivity and Speed: ONDs show a strong preference for thiols over amines, with a selectivity of >1000-fold. Labeling of the single cysteine in bovine serum albumin (BSA) is complete within minutes at mid-micromolar concentrations [4].
  • Tunable Release Profiles: By selecting different OND coupling partners (thiols or amines) and modifying the OND structure, the release half-life of a conjugated cargo can be tuned from 40 minutes to over 7 days at 37°C. OND-amine adducts are generally more stable than OND-thiol adducts [4].
  • Acid-Sensitivity: The rDA fragmentation of OND-amine adducts is sensitive to acidic conditions, providing an additional mechanism for controlled release in environments like tumor tissue or cellular endosomes [4].

Key Experimental Protocols

Synthesis of OND Diesters

OND diesters are readily synthesized in a single step.

  • Reaction: A Diels-Alder cycloaddition between a furan derivative and dialkyl acetylenedicarboxylate [4].
  • Procedure: Combine the furan and acetylenedicarboxylate in an appropriate solvent. The reaction is high-yielding and tolerates a wide range of functional groups (sulfonamides, amides, ureas, alcohols, thioethers), though thioureas and free furfurylamine can lead to side reactions [4].
Formation of OND-Thiol Adducts

This is the key "click" step for bioconjugation.

  • Procedure: Add β-mercaptoethanol (or other thiols) to the OND diester in acetonitrile with a catalytic amount of a tertiary amine base [4].
  • Outcome: The reaction proceeds with high exo-selectivity and regiospecificity to give the 3-exo-syn adduct in near-quantitative yield [4].
Monitoring Adduct Stability and Release Kinetics
  • Method 1 (NMR): Dissolve the OND-thiol or OND-amine adduct in an appropriate deuterated solvent (e.g., CDCl₃). Monitor the decomposition by ¹H NMR at room temperature, fitting the decay to a first-order kinetic model to determine the half-life [4].
  • Method 2 (HPLC/UV): Incubate the adduct in an aqueous buffer (e.g., pH 7 phosphate buffer, with or without DMSO cosolvent). Withdraw aliquots over time and analyze by HPLC, tracking the disappearance of the adduct or the appearance of the thiomaleate/furan products [4].

References

Core Synthesis and Key Reactions of 7-Oxanorbornadiene

Author: Smolecule Technical Support Team. Date: February 2026

The foundational synthesis of ONDs and their subsequent, highly tunable reactions are summarized in the diagram below.

G 7-Oxanorbornadiene Synthesis and Functionalization Furan Furan OND This compound (OND) Furan->OND Diels-Alder Reaction Alkyne Alkyne Alkyne->OND Adduct Adduct OND->Adduct Nucleophilic Addition (Thiols, Amines) Indanes Indanes OND->Indanes Pd-catalyzed 3-Component Reaction Indenes Indenes OND->Indenes Pd-catalyzed 3-Component Reaction FuranFrag FuranFrag Adduct->FuranFrag retro-Diels-Alder (rDA) Fragmentation Thiomaleate Thiomaleate Adduct->Thiomaleate

Synthetic pathways for ONDs and their application in functionalization and scaffold construction.

Detailed Experimental Protocols

Diels-Alder Synthesis of the OND Core

This one-step reaction between a furan and a dialkyl acetylenedicarboxylate is the most common and reliable method for preparing OND reagents [1].

  • Typical Procedure: In a suitable reaction vessel, combine the chosen furan derivative with 1.0 to 1.2 equivalents of dimethyl acetylenedicarboxylate (DMAD) in an aprotic solvent like acetonitrile or dichloromethane [1].
  • Reaction Conditions: The reaction often proceeds at room temperature or with mild heating. Progress can be monitored by TLC or LC-MS for the consumption of the dienophile.
  • Work-up and Purification: Upon completion, the solvent can be removed under reduced pressure. The crude OND product is typically purified by flash chromatography on silica gel. The product is obtained as a crystalline solid or an oil in high yield [1].
  • Note: The OND core is stable in aqueous solutions but is a potent electrophile. It should be stored under inert atmosphere at low temperature when possible [1].
Nucleophilic Addition and rDA Fragmentation

This two-step sequence is the cornerstone of OND's application in drug delivery and bioconjugation [2] [1].

  • Thiol Addition Protocol:
    • To a solution of the OND (e.g., 1 mmol) in an organic solvent like acetonitrile, add 1.05 equivalents of the thiol (e.g., β-mercaptoethanol) and a catalytic amount of a tertiary amine base (e.g., triethylamine, ~5 mol%) [1].
    • The Michael addition is typically complete within 10-15 minutes at room temperature at millimolar concentrations, yielding the oxanorbornene thiol adduct [2].
  • Retro-Diels-Alder (rDA) Monitoring:
    • The fragmentation of the adduct can be monitored by ( ^1H ) NMR spectroscopy [2] [1].
    • Characteristic resonances for the vinyl protons of the furan and thiomaleate products are tracked over time.
    • The reaction follows clean first-order kinetics. Plotting the natural log of the adduct concentration versus time gives a linear fit, from which the half-life can be accurately determined [2].
Palladium-Catalyzed Diversification

A recent communication describes a divergent synthesis to access complex phosphonate-containing scaffolds [3].

  • General Setup: The three-component reaction employs a palladium catalyst, an aryl halide, a norbornene derivative as a "controller," and a P(O)H compound [3].
  • Divergent Pathway Control:
    • Indane Formation: When norbornadiene, norbornene, or 7-oxabenzonorbornadiene are used, the reaction proceeds through a cascade [3+2] cyclization and alkylation to yield alkylphosphonate-containing indanes [3].
    • Indene Formation: When oxanorbornadiene is the substrate, the initial adduct undergoes a subsequent retro-Diels–Alder (rDA) reaction, leading to phosphonate-containing indenes [3].

Tuning OND Stability and Reactivity

The half-life of the OND-thiol adduct, which dictates the release rate of a conjugated cargo, can be tuned over orders of magnitude by modifying the OND structure [2] [1]. The following table summarizes key structural effects.

Factor Substituent / Position Effect on rDA Half-Life (Adduct Stability) Experimental Half-Life Examples (in CDCl₃ at RT)
Electronics [2] Electron-donating group (EDG) at 2-/5- position Increases stability (longer half-life) Methyl (2b): 2.3 days [1]
Electron-withdrawing group (EWG) at 2-/5- position Decreases stability (shorter half-life) Unsubstituted (2a): ~12 hours [1]; Aryl groups: 2-14 hours [2]
Bridgehead Substituents [1] Methyl group Increases stability Methyl (2b): 2.3 days vs. Unsubstituted (2a): ~12 hours [1]
Fluorinated groups (e.g., CF₃) Greatly increases stability Dansyl derivative with CF₃/CO₂Et (2r): 241 days [1]
Ester Group (R²) [1] Larger ester group (e.g., tert-butyl) Slightly decreases stability CH₂NHAc, CO₂But (2h): 11.3 days vs. CO₂Me (2f): 18.8 days [1]
Propargyl ester More significantly decreases stability CH₂NHAc, CO₂CH₂C≡CH (2i): 5.6 days [1]

Application in Drug Delivery and Bioconjugation

The OND platform is particularly valuable for creating tunable, cleavable linkages in biological settings.

  • Tunable Release from Serum Albumin: OND reagents can covalently conjugate to the single free cysteine residue of serum albumin (SA). The release rate of the conjugated drug cargo is directly controlled by the OND-thiol adduct stability [1].
  • Selectivity for Cysteine: The high electrophilicity of ONDs confers a selectivity of >1000-fold for reaction with thiols over amines, making them ideal for specific bioconjugation [1]. This selectivity can be enhanced by steric design, as demonstrated by a calix[6]arene-based OND conjugate that selectively reacted with cysteine over homocysteine and glutathione [4].
  • Release Rate Range: By selecting different OND coupling partners, the release half-life of a fluorescent cargo from serum albumins could be tuned from 40 minutes to 7 days at 37 °C, providing a versatile toolbox for controlled drug delivery [1].

References

reactivity overview of oxanorbornadiene scaffolds

Author: Smolecule Technical Support Team. Date: February 2026

Core Reactivity and Mechanisms

The utility of Oxanorbornadienedicarboxylate (OND) reagents in drug delivery stems from a two-step process: an initial conjugate addition followed by a fragmentation reaction that releases the cargo [1].

  • Initial Conjugate Addition: ONDs act as highly reactive Michael acceptors. They first form adducts with nucleophiles on macromolecular carriers, most notably thiols (like the cysteine-34 residue in serum albumin) and, to a lesser extent, amines [1].
  • Retro-Diels-Alder (rDA) Fragmentation: This initial addition activates the OND scaffold, triggering a Retro-Diels-Alder cycloreversion. This fragmentation step releases the linked cargo (e.g., a drug molecule) as a furan derivative and leaves a thiomaleate or amide group attached to the carrier [1].

A key advantage of OND linkers is that the starting OND itself is stable in aqueous solutions; the rDA fragmentation is only unlocked after the nucleophilic addition [1].

The diagram below illustrates this reaction workflow for creating and characterizing OND adducts.

OND_Reaction_Workflow START Furan & Acetylenedicarboxylate P1 Diels-Alder Reaction (Single Step Synthesis) START->P1 P2 OND Reagent (1) (Aqueously Stable) P1->P2 P3 Conjugate Addition (Thiol or Amine) P2->P3 P4 OND Adduct (2) (Activated for rDA) P3->P4 P5 Retro-Diels-Alder (rDA) Fragmentation & Cargo Release P4->P5 CHAR HPLC & 1H NMR Stability & Kinetics Analysis P4->CHAR Characterization P6 Furan Byproduct (3) P5->P6 P7 Thiomaleate (4) / Amide (Cargo-Conjugated) P5->P7

OND synthesis, activation, and cargo release workflow.

Tuning OND Adduct Stability

The half-life of OND adducts can be tuned over a wide range (from under 1 hour to over 200 days) by modifying the R1 and R2 substituents, allowing precise control over cargo release profiles [1].

The table below summarizes how structural changes affect the stability of OND-thiol adducts.

R1 Substituent R2 Substituent Approx. Half-Life Key Influence
H CO₂Me 0.48 days Baseline stability [1]
CH₃ CO₂Me 2.3 days Bridgehead methyl increases stability [1]
CH₂NHDansyl CO₂Me 23.3 days Bulky, electron-withdrawing R1 increases stability [1]
CH₂N(Me)Dansyl CO₂Me 4.7 days N-methylation on R1 decreases stability [1]
CH₂NHAc CO₂CH₂C≡CH 5.6 days Propargyl ester (R2) decreases stability [1]
CH₂NHDansyl CF₃, CO₂Et 241 days Strong electron-withdrawing R2 greatly increases stability [1]

For OND-amine adducts, the stability is generally higher than their thiol counterparts, with half-lives up to 15 times longer under the same conditions [1]. Furthermore, the rDA fragmentation of amine adducts can be acid-sensitive, with a stereochemically dependent acceleration of cycloreversion in acidic environments [1].

Experimental Protocols

Synthesis of OND Reagents (1)

OND reagents are synthesized in a single, high-yielding step from inexpensive starting materials [1].

  • Procedure: Perform a Diels-Alder reaction between a substituted furan and a dialkyl acetylenedicarboxylate. A wide range of furan substituents is tolerated, including sulfonamides, amides, ureas, alcohols, and thioethers [1].
  • Critical Note: If using furfurylamine, protect it first (e.g., as a salt) to prevent side reactions with the acetylenedicarboxylate [1].
  • Purification & Characterization: Purify the product using standard techniques like column chromatography. Characterize the OND using NMR and mass spectrometry. The bridgehead and maleate protons provide distinctive signatures in ¹H NMR for structural confirmation [1].
Formation and Analysis of OND-Thiol Adducts (2)
  • Adduct Formation: React the OND (1) with a thiol like β-mercaptoethanol (BME) in acetonitrile, using a catalytic amount of a tertiary amine base. The reaction is highly stereoselective, yielding only the 3-exo-syn adduct in near-quantitative yields [1].
  • Stability Kinetics: Monitor the decomposition of the adduct (2) to determine its half-life.
    • NMR Method: Dissolve the adduct in deuterated chloroform (CDCl₃) and track the decay of reactant or formation of product signals over time via ¹H NMR. The reaction follows clean first-order kinetics [1].
    • HPLC Method: For analyses in aqueous buffer (e.g., pH 7 phosphate buffer), take aliquots and analyze by HPLC, monitoring the appearance of the thiomaleate product (4) by its UV absorbance [1].

Application in Drug Delivery

The tunable release profiles of OND linkers make them particularly useful for creating macromolecular prodrugs.

  • Serum Albumin Targeting: The single free cysteine (Cys-34) in serum albumin is an ideal target. OND reagents can rapidly form adducts with this residue in vivo. By selecting an OND linker with an appropriate half-life, researchers can control the release of the active drug from the albumin carrier, with demonstrated half-lives ranging from 40 minutes to 7 days at 37 °C [1].
  • Advantage over Maleimides: While ONDs match maleimides in thiol-reactivity, they generally exhibit superior stability in aqueous solutions before adduct formation, making them more reliable for bioconjugation [1].

References

electronic properties of 7-oxanorbornadiene

Author: Smolecule Technical Support Team. Date: February 2026

Core Electronic Properties and Reactivity

The 7-oxanorbornadiene structure incorporates a maleate moiety embedded within a bicyclic[2.2.1] framework. This architecture results in several key electronic properties [1]:

  • Enhanced Electrophilicity: The double bond in ONDs exhibits reactivity more typical of electron-deficient alkynes than alkenes, acting as a soft electrophile.
  • Remarkable Ambient Stability: Despite considerable ring strain and high electrophilicity, OND diesters are notably stable in aqueous solutions under ambient conditions [1].
  • Strain-Triggered Fragmentation: ONDs themselves are stable, but upon nucleophilic attack, the resulting adducts undergo a retro-Diels-Alder (rDA) fragmentation. This reaction releases a furan and a substituted maleate, providing a release mechanism for conjugated cargo [2].

The following table summarizes the reaction kinetics and stability of selected OND derivatives with thiols [2]:

OND Derivative Second-Order Rate Constant (k₂, M⁻¹s⁻¹) with Glutathione Aqueous Stability (Half-Life, Days)
Dimethyl Ester 1 H CO₂Me 104 9.3
Diethyl Ester 2 H CO₂Et 63.4 20.6
Dipropargyl Ester 3 H CO₂CH₂C≡CH 197 1.8
Bridgehead Methyl 4 Me CO₂Me 39.9 3.2

Experimental Insights and Protocols

Synthesis of OND Diesters

OND diesters are synthesized in a single step via a Diels-Alder reaction between a furan derivative and dialkyl acetylenedicarboxylate. The reaction is high-yielding and tolerates various substituents, including sulfonamides, amides, ureas, and alcohols [2].

Protocol: Formation and Stability Analysis of OND-Thiol Adducts
  • Adduct Formation: Add β-mercaptoethanol (BME) to the OND diester in acetonitrile with a catalytic amount of tertiary amine base.
  • Isolation: The 3-exo-syn adduct is typically obtained as the sole product in near-quantitative yield.
  • Stability Measurement: Monitor the decomposition of the purified adduct in an appropriate solvent (e.g., CDCl₃ or pH 7 phosphate buffer) using ¹H NMR spectroscopy or HPLC.
  • Kinetic Analysis: Fit the decay data to a first-order kinetic model to determine the half-life of the adduct [2].

The stability of OND-thiol adducts is tunable. A bridgehead methyl group can increase half-life, and fluorinated esters create extremely stable adducts [2]:

Adduct Half-Life (Days)
2a H CO₂Me 0.48
2b Me CO₂Me 2.3
2c CH₂NHDansyl CO₂Me 23.3
2r CH₂NHDansyl CF₃, CO₂Et 241
Protocol: Intramolecular [2+2+2] Cycloaddition of Propargylic Esters

Dipropargyl OND esters undergo a facile intramolecular [2+2+2] homo-Diels-Alder cycloaddition [1].

  • Reaction Setup: Dissolve the dipropargyl OND ester (e.g., compound 3) in aqueous acetonitrile.
  • Incubation: Allow the reaction to proceed at 50°C for 24 hours. The reaction is accelerated in aqueous media due to the hydrophobic effect.
  • Completion: The reaction typically proceeds to 100% conversion, yielding a mixture of pentacyclic isomers (e.g., 20a/b) [1].

Mechanism Visualization

The core reactivity of ONDs in bioconjugation and release can be visualized as a two-step process: initial conjugate addition followed by retro-Diels-Alder fragmentation.

G OND Bioconjugation and Release OND OND Reagent (Stable) Adduct OND-Nu Adduct OND->Adduct Conjugate Addition (Activation) Furan Furan (Released) Adduct->Furan retro-Diels-Alder (Release) Maleate Thio-/Aminomaleate (Cargo Link) Adduct->Maleate Nu NuH (Thiol, Amine) Nu->Adduct

OND mechanism: conjugation and triggered release.

Application in Drug Delivery

The OND platform is particularly valuable for creating tunable drug delivery systems from macromolecular carriers like serum albumin (SA) [2].

  • Fast and Selective Conjugation: OND reagents rapidly label the single free cysteine of bovine serum albumin (BSA) within minutes at mid-micromolar concentrations.
  • Selectivity Profile: ONDs show a selectivity of >1000-fold for thiols over amines, but amine labeling is still practical.
  • Tunable Release Kinetics: The stability of the OND adduct, and thus the release rate of the cargo, depends on the nucleophile (thiol vs. amine) and the OND's substitution. OND-amine adducts can be up to 15 times more stable than OND-thiol adducts, and stability is also sensitive to acidic conditions [2].

By selecting different OND coupling partners, the release half-life of a fluorescent cargo from serum albumins can be tuned from 40 minutes to 7 days at 37 °C, offering remarkable versatility for drug delivery applications [2].

References

Stereochemistry and Reactivity of 7-Oxanorbornadiene Systems

Author: Smolecule Technical Support Team. Date: February 2026

The core reaction of 7-oxanorbornadienedicarboxylate (OND) reagents involves a conjugate addition followed by a retro-Diels-Alder (rDA) fragmentation, which is highly dependent on the stereochemistry of the initial adduct [1].

  • Nucleophilic Addition: Thiols and amines undergo 3-exo-syn conjugate addition to the OND system. The attack occurs preferentially on the less sterically hindered exo-face of the [2.2.1]bicyclic system [1].
  • Regiochemistry: For symmetric OND diesters, the thiol adds to either maleate carbon, yielding identical adducts. However, with a bridgehead methyl substituent, the thiol is directed to add to the distal maleate carbon (C3). Unsymmetrically 1,4-disubstituted ONDs result in mixtures of C2 and C3 regioisomers [1].
  • Fragmentation Trigger: The initial addition activates the system for the subsequent rDA fragmentation, producing a furan and a thiomaleate (from thiol adducts) or an aminomaleate (from amine adducts) [1]. This step is the key to the controlled release of cargo.

The following diagram illustrates this core reaction mechanism and its dependence on stereochemistry:

G OND OND Reagent 1 Adduct 3-exo-syn Adduct 2 OND->Adduct R-XH Addition (Thiol or Amine) Products Furan 3 & Thiomaleate 4 Adduct->Products retro-Diels-Alder Fragmentation

Diagram 1: The general mechanism of OND reactions, showing conjugate addition and triggered fragmentation.

Stability Data and Structural Analysis

The stability of OND adducts, measured by their half-life for rDA fragmentation, is tunable through strategic molecular modifications. The following table consolidates quantitative data on OND-thiol adduct stability from the search results [1].

Table 1: Stability of OND-Thiol Adducts (2a-2v) [1]

Adduct R1 Substituent R2 Substituent Half-life (Days, CDCl₃, RT)
2a H CO₂Me 0.48 ± 0.03
2b Me CO₂Me 2.3 ± 0.1
2c CH₂NHDansyl CO₂Me 23.3 ± 0.8
2d CH₂N(Me)Dansyl CO₂Me 4.7 ± 0.4
2f CH₂NHAc CO₂Me 18.8 ± 0.5
2g CH₂NHAc CO₂Et 17.8 ± 0.7
2h CH₂NHAc CO₂ᵗBu 11.3 ± 1.2
2i CH₂NHAc CO₂CH₂C≡CH 5.6 ± 0.1
2o CH₂NHCONHC₆H₅ CO₂Me 7.7 ± 0.6
2q CH₂OH CO₂Me 7.2 ± 0.5
2r CH₂NHDansyl CF₃, CO₂Et 241 ± 12
2s CH₂NHDansyl CF₃, CF₃ 192 ± 10

Table 2: Stability of Unsymmetrical OND-Thiol Adducts (6a-6c) [1]

Adduct R1 Substituent Regioisomer Ratio Half-life (Hours, CDCl₃, RT)
6a Me -- <1
6b CH₂NHDansyl 2:1 1.9 ± 0.1
6c CH₂NHCOC₆H₄pNO₂ 1.3:1 3.1 ± 0.2

Key structure-stability relationships from the data include:

  • Bridgehead Substitution: Adding a single methyl group at the bridgehead (2b) increases stability compared to the unsubstituted system (2a) [1].
  • Electron-Withdrawing Groups: Strong electron-withdrawing groups like trifluoromethyl (2r, 2s) dramatically increase adduct stability by destabilizing the diene transition state of the rDA reaction [1].
  • Ester Bulk: Increasing the steric bulk of the ester group (from Me to Et to ᵗBu in 2f, 2g, 2h) leads to a decrease in stability [1].
  • Amine Substitution: N-Methylation of a dansylamide substituent (2d) significantly reduces stability compared to its N-H analog (2c) [1].
  • OND-Thiol vs. OND-Amine: OND-amine adducts are generally more stable than OND-thiol adducts, with half-lives up to 15 times longer. Furthermore, OND-amine adduct stability is sensitive to acid, with accelerated cycloreversion observed under acidic conditions [1].

Experimental Workflow for Synthesis and Analysis

The following diagram and protocol outline the methodology for creating and analyzing OND adducts as described in the research.

G Start Furan + Acetylenedicarboxylate OND_1 OND Reagent (1) Start->OND_1 Diels-Alder Reaction Adduct_2 exo-syn Adduct (2) OND_1->Adduct_2 Conjugate Addition (Nucleophile, Cat. Base) Analysis Analysis & Purification Adduct_2->Analysis NMR Regiochemistry Confirmation Stability Stability Assessment Analysis->Stability HPLC or NMR Kinetic Monitoring

Diagram 2: The experimental workflow for the synthesis and analysis of OND adducts.

Detailed Experimental Protocol:

  • Synthesis of OND Reagents (1): OND reagents are synthesized in a single step from inexpensive furans and dialkyl acetylenedicarboxylates via a Diels-Alder reaction. This process is high-yielding and tolerates a wide range of functional groups, including sulfonamides, amides, ureas, and alcohols [1].
  • Synthesis of Adducts (2): The OND adduct is formed by adding the nucleophile (e.g., β-mercaptoethanol) to the OND reagent in acetonitrile, using a catalytic amount of a tertiary amine base. The reaction proceeds in near-quantitative yield, giving the 3-exo-syn adduct as the sole stereoisomer [1].
  • Structural Confirmation: The regiochemistry and stereochemistry of the adduct are confirmed by ¹H NMR spectroscopy. A key diagnostic is the coupling constant between the protons at H1 and H2 (J ≈ 4.2 Hz), which corroborates the exo-syn configuration [1].
  • Stability Kinetics: The decomposition of the oxanorbornene adduct via rDA fragmentation is monitored to determine its half-life. This can be done by:
    • NMR Spectroscopy: Following the decay of the adduct in deuterated chloroform (CDCl₃) at room temperature. The reaction follows first-order kinetics [1].
    • HPLC Analysis: For adducts in aqueous solution (e.g., pH 7 phosphate buffer), aliquots are taken over time and analyzed by HPLC to track the appearance of the fragmentation product (e.g., thiomaleate) [1].

Application in Drug Delivery

The tunable stability of OND linkages makes them particularly useful for drug delivery. The research demonstrates their application in conjugating fluorescent cargo to serum albumin [1].

  • Protein Conjugation: The most reactive OND linkers can selectively label the single free cysteine residue of bovine serum albumin (BSA), completing the reaction within minutes at mid-micromolar concentrations. Selectivity for thiol over amine is greater than 1000-fold with model amino acids, but practical labeling of protein amines is also possible [1].
  • Tunable Release: By selecting different OND coupling partners (influencing the stability as shown in Table 1), the release half-life of cargo from serum albumin can be tuned over a wide range—from 40 minutes to 7 days at 37 °C [1]. This versatility provides a powerful tool for designing drug release profiles tailored to specific therapeutic needs.

References

7-oxanorbornadiene as a building block in organic synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Key Reactivity

The most common and practical route to OND derivatives is via a Diels-Alder cycloaddition. Furan reacts with acetylenedicarboxylates, such as dimethyl acetylenedicarboxylate (DMAD), to provide dialkyl OND-2,3-dicarboxylates in a single, high-yielding step [1] [2]. These dicarboxylate derivatives are the most widely used in subsequent applications.

The OND system exhibits unusual reactivity for an alkene, often resembling that of electron-deficient alkynes. Its high reactivity is driven by ring strain and the electron-poor nature of the double bond [3]. The most significant reactions for its use as a synthetic building block are with thiols and organic azides.

G OND OND Diester AdductT OND-Thiol Adduct OND->AdductT  Michael Addition  (Fast, k ~ 10² M⁻¹s⁻¹) AdductA OND-Amine Adduct OND->AdductA  Michael Addition Triazole 1,2,3-Triazole OND->Triazole  Cycloaddition + rDA FuranP Substituted Furan OND->FuranP  Cycloaddition + rDA Thiol Thiol (RSH) Thiol->AdductT Azide Organic Azide (RN3) Azide->Triazole Azide->FuranP Amine Amine (RNH2) Amine->AdductA AdductT->FuranP  rDA Fragmentation Maleate Thio-/Aminomaleate AdductT->Maleate  rDA Fragmentation Fragmentation Retro-Diels-Alder (rDA) AdductT->Fragmentation Conjugation Conjugation / Labeling AdductT->Conjugation AdductA->FuranP  rDA Fragmentation AdductA->Maleate  rDA Fragmentation AdductA->Fragmentation AdductA->Conjugation Release Cargo Release Fragmentation->Release

The diagram above illustrates the two primary reaction pathways and their outcomes. The retro-Diels-Alder (rDA) fragmentation is particularly crucial, as it does not occur in the starting OND but is triggered by the initial addition of a nucleophile (thiol or amine). This makes OND an ideal candidate for creating degradable conjugates [2].

Application in Bioconjugation & Drug Delivery

The combination of high aqueous stability and fast reaction with thiols makes OND dicarboxylates excellent reagents for bioconjugation, particularly for labeling proteins at cysteine residues [3]. The resulting adducts then undergo rDA fragmentation, releasing the cargo over a tunable period.

Stability and Reactivity of OND-Thiol Adducts

The half-life of OND-thiol adducts can be modulated by modifying the OND scaffold's substituents (R¹ and R²). The following table compiles experimental data for various adducts [2].

Adduct Half-life (Days)
2a H CO₂Me 0.48 ± 0.03
2b Me CO₂Me 2.3 ± 0.1
2c CH₂NHDansyl CO₂Me 23.3 ± 0.8
2d CH₂N(Me)Dansyl CO₂Me 4.7 ± 0.4
2f CH₂NHAc CO₂Me 18.8 ± 0.5
2g CH₂NHAc CO₂Et 17.8 ± 0.7
2h CH₂NHAc CO₂tBu 11.3 ± 1.2
2i CH₂NHAc CO₂CH₂C≡CH 5.6 ± 0.1
2q CH₂OH CO₂Me 7.2 ± 0.5

Key trends from the data show that bridgehead substitution (e.g., 2b vs. 2a) and N-methylation of amides (e.g., 2d vs. 2c) generally increase stability. Notably, propargyl esters (2i) are less stable due to an alternative, competing intramolecular [2+2+2] cycloaddition reaction [3] [2].

Practical Protocol: Conjugation to Serum Albumin

The following methodology is adapted from research on using OND reagents for drug delivery via serum albumin [2].

  • OND Reagent Preparation: Synthesize the desired OND diester via Diels-Alder reaction between the corresponding furan (e.g., furfurylamine derivatives) and dimethyl acetylenedicarboxylate (DMAD) in a suitable solvent. Purify the product by standard chromatographic methods [2].
  • Conjugation Reaction:
    • Incubation: Prepare a solution of Bovine Serum Albumin (BSA) (~50 µM) in a neutral phosphate buffer (pH 7.0). Add the OND reagent (from a stock solution in DMSO) to achieve a mid-micromolar concentration (e.g., 5-10 equivalents).
    • Monitoring: Allow the reaction to proceed at room temperature. The labeling of the single free cysteine residue on BSA is typically complete within minutes.
    • Purification: Purify the conjugated protein from excess reagent using size-exclusion chromatography or dialysis.
  • Key Analysis: Monitor the reaction and decomposition of the adduct by HPLC or NMR to determine the release kinetics of the coupled cargo, which can range from hours to days depending on the OND linker used [2].

Key Considerations for Researchers

  • Tunable Release Profiles: The primary advantage of OND linkers is the ability to fine-tune the release half-life of a conjugated cargo from under an hour to several weeks by strategically choosing R¹ and R² substituents [2].
  • Amine vs. Thiol Reactivity: ONDs show a strong selectivity (~1000-fold) for thiols over amines, making them suitable for specific labeling. However, reactions with protein amines (e.g., lysine) are still practical. OND-amine adducts are also more stable than thiol adducts, offering another avenue for tuning release rates [2].
  • Intramolecular Cyclization: Be cautious when using ONDs with propargyl esters (R² = CO₂CH₂C≡CH), as they readily undergo an intramolecular [2+2+2] homo-Diels–Alder cyclization in aqueous media, which can be a competing deactivation pathway [3].

References

Comprehensive Application Notes: Palladium-Catalyzed Ring-Opening Reactions of 7-Oxanorbornadiene Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Overview

7-Oxanorbornadiene and its derivatives represent a valuable class of strained bicyclic compounds that serve as versatile intermediates in organic synthesis, particularly in pharmaceutical and materials science applications. The inherent ring strain in these molecules drives their reactivity in transition-metal-catalyzed ring-opening reactions, enabling the construction of complex molecular architectures with precise stereochemical control. Palladium-catalyzed ring-opening reactions of these substrates have emerged as particularly powerful transformations, allowing access to various functionalized cyclic compounds that serve as building blocks for bioactive molecules, natural products, and functional materials.

The reactivity of this compound derivatives stems from their strained bicyclic framework, which undergoes facile ring opening when subjected to appropriate palladium catalysts and nucleophilic partners. These transformations typically proceed through coordination-driven mechanisms where the palladium catalyst activates specific bonds within the bicyclic system, leading to selective cleavage and formation of new carbon-carbon or carbon-heteroatom bonds. The synthetic utility of these reactions is further enhanced by the ability to control regioselectivity and stereoselectivity through careful selection of catalyst systems, ligands, and reaction conditions, making them invaluable tools for synthetic chemists engaged in drug development and complex molecule synthesis.

Arylative Ring-Opening with Aryl Iodides

Protocol and Reaction Conditions

The palladium-catalyzed arylative ring-opening of C1-substituted this compound derivatives with aryl iodides provides efficient access to highly substituted biphenyl derivatives, which are valuable scaffolds in pharmaceutical chemistry and materials science. The optimized reaction conditions require PdCl₂(PPh₃)₂ (10 mol%) as catalyst, ZnCl₂ as Lewis acid additive, triethylamine as base, and zinc powder as reductant in tetrahydrofuran (THF) solvent at elevated temperatures [1]. The reaction typically proceeds over 16-24 hours, yielding the corresponding ring-opened products with excellent regioselectivity.

This transformation exhibits remarkable functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aryl iodide coupling partner. The regioselectivity is consistently controlled, with the aryl group attaching exclusively to the olefin carbon positioned furthest from the C1 substituent of the norbornadiene framework. This selective outcome arises from a combination of steric and electronic factors that dictate the approach of the palladium-aryl intermediate during the ring-opening process [1].

Substrate Scope and Selectivity

The scope of this arylative ring-opening encompasses various C1-substituted 7-oxanorbornadienes and structurally diverse aryl iodides. Electron-donating substituents on the aryl iodide, such as methoxy and methyl groups, generally afford higher yields when positioned at the para position relative to the iodide (82-88% yield), while ortho-substituted variants experience steric hindrance, resulting in diminished yields (30-69%) [1]. Conversely, electron-withdrawing nitro-substituted aryl iodides exhibit different trends, with meta-substituted derivatives providing superior yields (88%) compared to their para (73%) and ortho (47%) counterparts.

Table 1: Optimization of Reaction Conditions for Arylative Ring-Opening

Entry Catalyst Solvent Lewis Acid Time (h) Yield (%)
1 Pd(OAc)₂ THF ZnCl₂ 65 9
2 Pd(OAc)₂, Ph₃P THF ZnCl₂ 17 48
3 Pd(PPh₃)₄ THF ZnCl₂ 19 58
4 PdCl₂(PPh₃)₂ THF ZnCl₂ 16 88
5 PdCl₂(PPh₃)₂ hexanes ZnCl₂ 16 0
6 PdCl₂(PPh₃)₂ methanol ZnCl₂ 15 25
7 PdCl₂(PPh₃)₂ DCM ZnCl₂ 16 61
8 PdCl₂(PPh₃)₂ toluene ZnCl₂ 22 73
9 PdCl₂(PPh₃)₂ DMF ZnCl₂ 15 85

The reaction mechanism is proposed to initiate with oxidative addition of the aryl iodide to palladium(0), followed by coordination to the norbornadiene olefin. Subsequent migratory insertion and β-oxygen elimination steps lead to ring opening and formation of the observed regiodefined products. The essential role of the zinc additive likely involves facilitating the transmetalation or serving as a reductant to maintain the palladium in its active oxidation state throughout the catalytic cycle [1].

Alkoxy Ring-Opening with Alcohol Nucleophiles

Reaction Development with Cyclopropanated Substrates

The palladium-catalyzed ring-opening of cyclopropanated 7-oxabenzonorbornadienes with alcohol nucleophiles represents a specialized transformation that proceeds through a distinct mechanistic pathway compared to non-cyclopropanated substrates. This method provides efficient access to substituted naphthalene derivatives through a ring-opening/aromatization sequence. The optimal catalytic system employs PdCl₂(CH₃CN)₂ (10 mol%) in methanol as both solvent and nucleophile at elevated temperatures (65°C), achieving yields up to 92% [2].

A critical aspect of this transformation is the essential requirement for palladium(II) catalysts without phosphine ligands. Screening various catalysts revealed that palladium(0) complexes such as Pd(PPh₃)₄, Pd₂(dba)₃, and Pd/C were completely inactive, recovering starting material quantitatively. Similarly, palladium(II) catalysts coordinated with phosphine ligands (PdCl₂(PPh₃)₂) also failed to promote the reaction. Among the effective palladium(II) catalysts, PdCl₂(CH₃CN)₂ offered optimal performance with complete conversion within 24 hours [2].

Scope and Limitations

The alcohol scope for this transformation encompasses primary, secondary, and tertiary alcohols, with reactivity trends reflecting the nucleophilicity and steric demands of the alcohol partner. Primary alcohols generally provide superior yields compared to more sterically hindered secondary and tertiary analogs. The reaction tolerates various substituents on the cyclopropanated oxabenzonorbornadiene framework, including electron-donating and electron-withdrawing groups. For unsymmetrical C1-substituted substrates, the process exhibits excellent regioselectivity, forming exclusively a single regioisomer in all cases examined [2].

Table 2: Optimization of Alkoxy Ring-Opening Conditions

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 Pd(PPh₃)₄ MeOH 65 144 0
2 Pd₂(dba)₃ MeOH 65 144 0
3 Pd/C MeOH 65 144 0
4 Pd(OAc)₂ MeOH 65 72 0
5 PdCl₂(PPh₃)₂ MeOH 65 72 0
6 PdCl₂(CH₃CN)₂ MeOH 65 24 89
7 PdCl₂(CH₃CN)₂ toluene 65 24 92
8 PdCl₂(CH₃CN)₂ THF 65 24 77-85
9 PdCl₂(CH₃CN)₂ MeOH 40 72 70

Solvent screening revealed that polar protic and aromatic solvents generally support the reaction most effectively, with methanol and toluene providing the highest yields (89-92%). Polar aprotic solvents like DMSO, DMF, and acetonitrile resulted in minimal conversion, highlighting the importance of solvent selection in this transformation. Reducing the catalyst loading from 10 mol% to 5 mol% significantly diminished the yield (27%), while further reduction to 2 mol% completely shut down the reaction, establishing 10 mol% as the optimal catalyst loading [2].

Carboxylate Ring-Opening with Organic Carboxylic Acids

Stereocontrolled Synthesis

A recently developed palladium-catalyzed tandem reaction enables the stereocontrolled ring-opening of 7-oxabenzonorbornadienes with organic carboxylic acids to access cis-1,2-dihydro-naphthyl derivatives with excellent diastereocontrol. This method provides modular access to stereodefined dihydronaphthalene scaffolds that serve as valuable intermediates in the synthesis of biologically active compounds. The reaction proceeds under mild conditions with moderate to good yields and exhibits broad functional group compatibility [3].

The transformation is proposed to proceed through a sequence comprising syn acylpalladation, migratory insertion, and diastereoselective β-oxygen elimination steps. The stereochemical outcome, favoring the cis-configured product, is dictated by the conformational constraints of the bicyclic system during the ring-opening event. This methodology complements existing approaches by offering a direct route to cis-fused ring systems that are prevalent in natural products and pharmaceutical agents [3].

Synthetic Applications

The products derived from this carboxylate ring-opening reaction represent valuable building blocks for further elaboration, featuring both the retained dihydronaphthalene core and the newly introduced ester functionality. The cis-ring fusion imparts specific conformational constraints that can be exploited in subsequent cyclization or functionalization steps, enhancing the utility of this method for constructing complex molecular architectures. Applications include the synthesis of pharmaceutically relevant scaffolds and natural product analogs that incorporate the dihydronaphthalene motif as a central structural element [3].

Comparative Analysis of Methodologies

Table 3: Comparison of Palladium-Catalyzed Ring-Opening Methodologies

Reaction Type Optimal Catalyst Nucleophile Key Additives Solvent Temperature Selectivity Product Type
Arylative PdCl₂(PPh₃)₂ Aryl iodides ZnCl₂, Zn, Et₃N THF ~65°C Regioselective Biphenyl derivatives
Alkoxy PdCl₂(CH₃CN)₂ Alcohols None MeOH 65°C Regioselective Naphthalenes
Carboxylate Pd(0)/phosphine Carboxylic acids Base Not specified Mild Diastereoselective cis-1,2-Dihydronaphthyl esters

The comparative analysis of these methodologies reveals how catalyst selection profoundly influences the reaction pathway and product distribution. Palladium(II) catalysts without phosphine ligands favor pathways involving aromatization, as observed in the alkoxy ring-opening of cyclopropanated substrates. In contrast, palladium(0) or phosphine-ligated palladium(II) complexes promote stereocontrolled ring-opening without aromatization, preserving the dihydronaphthalene core structure. Similarly, the nature of the nucleophile partner significantly impacts the reaction outcome, with carbon-based nucleophiles (aryl iodides) enabling direct functionalization, while oxygen-based nucleophiles (alcohols, carboxylic acids) introduce heteroatom functionalities [1] [2] [3].

Experimental Protocols

General Considerations

All reactions should be conducted under an inert atmosphere using standard Schlenk techniques or a glovebox. Anhydrous solvents must be employed for the arylative and alkoxy ring-opening reactions, while reagent-grade solvents may be used for the carboxylate variant. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS analysis. Purification typically involves flash column chromatography on silica gel with appropriate eluent systems. Analytical data (NMR, MS) should be obtained to confirm product identity and purity.

Detailed Procedure: Arylative Ring-Opening
  • In a flame-dried Schlenk tube under nitrogen atmosphere, combine C1-substituted this compound (1.0 equiv), aryl iodide (1.2 equiv), PdCl₂(PPh₃)₂ (10 mol%), and ZnCl₂ (1.5 equiv).

  • Add anhydrous THF (0.1 M concentration relative to norbornadiene) followed by triethylamine (2.0 equiv) and zinc powder (2.0 equiv).

  • Heat the reaction mixture at 65°C with vigorous stirring for 16-24 hours.

  • Monitor reaction progress by TLC or LC-MS. Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure ring-opened product [1].

Detailed Procedure: Alkoxy Ring-Opening
  • Charge an oven-dried reaction vessel with cyclopropanated 7-oxabenzonorbornadiene (1.0 equiv) and PdCl₂(CH₃CN)₂ (10 mol%).

  • Add the alcohol nucleophile (neat if methanol, or as a solution in toluene if using other alcohols) to achieve a 0.1-0.5 M concentration.

  • Heat the reaction mixture at 65°C with stirring for 24-48 hours.

  • Monitor by TLC. Upon completion, cool to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the naphthalene derivative [2].

Reaction Mechanisms and Workflow

The following diagram illustrates the general mechanistic workflow for palladium-catalyzed ring-opening reactions of 7-oxanorbornadienes, highlighting key intermediates and selectivity-determining steps:

G Start Start: this compound + Nucleophile OxidativeAdd Oxidative Addition (Pd(0) to Pd(II)) Start->OxidativeAdd Coordination π-Coordination to Bicyclic Olefin OxidativeAdd->Coordination MigratoryIns Migratory Insertion Coordination->MigratoryIns BetaElim β-Oxygen Elimination MigratoryIns->BetaElim Selectivity Selectivity Determination BetaElim->Selectivity ProductRelease Product Release & Catalyst Regeneration CisProduct cis-Ring-Opened Product Selectivity->CisProduct Chiral Cp* Ligand Cis-β-elimination TransProduct trans-Ring-Opened Product Selectivity->TransProduct Achiral Cp* Ligand Trans-β-elimination CisProduct->ProductRelease TransProduct->ProductRelease

The mechanistic pathway initiates with oxidative addition of the electrophilic partner (e.g., aryl iodide) to palladium(0), followed by coordination to the bicyclic olefin. Migratory insertion then occurs, with the regiochemistry dictated by steric and electronic factors. The β-oxygen elimination step serves as the selectivity-determining stage, where the ligand environment around palladium controls the stereochemical outcome. Chiral cyclopentadienyl ligands promote cis-β-elimination, while achiral Cp* ligands favor trans-β-elimination, enabling diastereodivergent synthesis from the same starting materials [4] [5].

Troubleshooting and Technical Notes

  • Low Conversion: Ensure rigorous exclusion of oxygen and moisture, particularly for reactions employing zinc additives. Freshly activated molecular sieves may be added for moisture-sensitive variants.

  • Poor Regioselectivity: Verify the substitution pattern of the norbornadiene substrate. C1-substitution is crucial for achieving high regiocontrol. Consider adjusting the steric bulk of ligands to enhance selectivity.

  • Catalyst Deactivation: Palladium black formation indicates catalyst decomposition. Maintain inert atmosphere and consider gradual addition of reductant in arylative reactions to sustain the active catalytic species.

  • Product Stability: Some ring-opened products, particularly dihydronaphthalenes, may be sensitive to oxidation. Conduct purification under nitrogen atmosphere and store products under inert gas at reduced temperatures.

Applications in Drug Development

The ring-opened products derived from these methodologies serve as versatile intermediates for pharmaceutical synthesis. Biphenyl derivatives accessed through arylative ring-opening represent privileged scaffolds in medicinal chemistry, featuring in angiotensin II receptor blockers and various kinase inhibitors. Dihydronaphthalene cores constructed via carboxylate ring-opening appear in natural product frameworks and bioactive molecules, including serotonin reuptake inhibitors and estrogen receptor modulators. The ability to incorporate diverse functionality while controlling stereochemistry makes these transformations particularly valuable for constructing structure-activity relationship (SAR) libraries during drug optimization campaigns [1] [2] [3].

Conclusion and Future Perspectives

Palladium-catalyzed ring-opening reactions of this compound derivatives constitute powerful synthetic tools that enable efficient access to diverse molecular architectures with control over regiochemistry and stereochemistry. The methodologies reviewed herein provide practical synthetic routes to valuable building blocks for medicinal chemistry and materials science. Future developments in this area will likely focus on expanding substrate scope, enhancing sustainability through reduced catalyst loadings, and developing catalytic asymmetric variants to access enantioenriched products directly. The integration of these transformations with continuous flow technology and their application to late-stage functionalization of complex molecules represent additional frontiers for further methodological advancement.

References

Comprehensive Application Notes and Protocols: Regioselective Palladium-Catalyzed Reactions of Oxanorbornadiene with Aryl Iodides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The palladium-catalyzed ring-opening reactions of oxanorbornadiene derivatives with aryl iodides represent a powerful synthetic methodology for constructing complex molecular architectures with exceptional regioselectivity control. These transformations enable efficient access to highly substituted biphenyl derivatives and related structures that serve as key intermediates in pharmaceutical synthesis and materials science. The strategic importance of these reactions lies in their ability to convert readily available bicyclic substrates into valuable acyclic compounds with precise stereochemical outcomes, making them particularly valuable for drug development applications where specific substitution patterns are often required for biological activity.

The 7-oxanorbornadiene scaffold possesses unique reactivity characteristics due to its strained bicyclic framework, which undergoes selective cleavage in the presence of palladium catalysts and appropriate reagents. These reactions typically proceed with complete regioselectivity, producing only one of two possible regioisomers, which is crucial for synthetic efficiency in complex molecule assembly. The products of these transformations, particularly phthalate derivatives, have demonstrated significant utility as intermediates in the synthesis of biologically active agents, including the anthracyclinone framework found in daunomycinone, an important antitumor antibiotic [1]. Beyond pharmaceutical applications, these compounds find use in diverse areas such as polymer science, where they function as plasticizers, and in the development of functional materials for cosmetics and coatings [1].

Reaction Mechanism and Stereochemical Outcomes

The palladium-catalyzed ring-opening reactions of oxanorbornadienes with aryl iodides follow a well-defined mechanistic pathway that accounts for the observed high regioselectivity and stereochemical outcomes. The process initiates with oxidative addition of an aryl iodide to a Pd(0) species, generating an aryl-palladium(II) intermediate. This complex then coordinates to the oxanorbornadiene substrate, with the steric and electronic properties of the bridgehead substituents directing the regiochemical trajectory of the subsequent carbonetallation step.

  • Coordination and Insertion: The aryl-palladium complex approaches the oxanorbornadiene system, preferentially coordinating to the less sterically hindered olefin carbon. In C1-substituted derivatives, this results in exclusive addition to the carbon atom furthest from the C1 substituent, leading to regioselective ring opening [1]. This selectivity persists regardless of the electronic nature of the C1 substituent, though electron-donating groups typically enhance reaction yields compared to their electron-withdrawing counterparts.

  • Ring Opening and Elimination: Following carbonetallation, the bicyclic framework undergoes strain-relieving ring opening, facilitated by coordination of the oxygen atom to Lewis acid additives such as ZnCl₂. The resulting palladium enolate then undergoes β-hydride elimination or dehydration to yield the observed unsaturated products. In some cases, the initial ring-opened intermediate may be trapped by additional reagents in the reaction mixture, enabling further functionalization.

The mechanistic pathway ensures that only a single regioisomer is formed throughout the transformation, with the aryl group consistently adding to the olefin carbon positioned distally to the C1 substituent. This stereochemical predictability makes these reactions particularly valuable for synthetic planning, as illustrated in the following mechanism and workflow diagrams:

G A Aryl Iodide B Pd(0) Catalyst A->B C Oxidative Addition B->C D Aryl-Pd(II)-I C->D E Coordination with Oxanorbornadiene D->E F Regioselective Insertion E->F G Ring-Opened Intermediate F->G H Reductive Elimination G->H I Arylated Product H->I J Pd(0) Regeneration I->J J->B

Figure 1: Catalytic cycle illustrating the key steps in the palladium-catalyzed regioselective ring-opening reaction of oxanorbornadiene with aryl iodides

Optimized Reaction Conditions and Parameter Screening

Extensive optimization studies have identified critical parameters that significantly influence the efficiency and selectivity of oxanorbornadiene ring-opening reactions. The systematic evaluation of these variables has established a standardized set of conditions that ensure reproducible high yields and regioselectivity across diverse substrate combinations.

Catalyst and Solvent Optimization

The choice of palladium catalyst profoundly impacts both reaction rate and product yield. Comparative studies have revealed that PdCl₂(PPh₃)₂ provides optimal performance, significantly outperforming alternative catalysts such as Pd(OAc)₂ or Pd(PPh₃)₄ [1]. This catalyst combination facilitates efficient oxidative addition while maintaining stability throughout the catalytic cycle. The solvent environment similarly exerts substantial influence, with polar aprotic solvents consistently delivering superior results. Specifically, tetrahydrofuran (THF) has been identified as the optimal solvent, though N,N-dimethylformamide (DMF) also provides satisfactory outcomes [1].

Table 1: Optimization of Catalytic System and Reaction Conditions

Parameter Variation Yield (%) Reaction Time (h) Key Observations
Catalyst Pd(OAc)₂ 9 65 Slow reaction rate
Pd(OAc)₂ + PPh₃ 48 17 Improved with ligand
Pd(PPh₃)₄ 58 19 Moderate yield
PdCl₂(PPh₃)₂ 88 16 Optimal catalyst
Solvent Hexanes 0 16 No conversion
Methanol 25 15 Polar protic inferior
DCM 61 16 Moderate yield
Toluene 73 22 Good yield
DMF 85 15 Very good yield
THF 88 16 Optimal solvent
Lewis Acid FeCl₃ 22 16 Low yield
AlCl₃ 29 16 Low yield
ZrCl₄ 47 16 Moderate yield
ZnI₂ 48 16 Moderate yield
CuCl₂ 85 18 Very good yield
ZnCl₂ 88 16 Optimal additive
Additive and Electronic Effects

The incorporation of Lewis acid additives markedly enhances reaction efficiency by facilitating oxygen coordination and subsequent ring opening. Among various options screened, ZnCl₂ has proven most effective, although CuCl₂ also delivers comparable results in many instances [1]. Additionally, the presence of zinc powder and triethylamine is essential for promoting the reduction of Pd(II) to the active Pd(0) species and for maintaining appropriate reaction pH. Electronic characteristics of both the oxanorbornadiene substrate and aryl iodide coupling partner significantly influence reaction outcomes. Electron-donating substituents on the aryl iodide generally correlate with improved yields, while steric hindrance near the reaction site, particularly in ortho-substituted aryl iodides, typically diminishes efficiency [1].

Detailed Experimental Protocols

General Procedure for Regioselective Ring-Opening of C1-Substituted 7-Oxanorbornadienes with Aryl Iodides

Materials and Reagents:

  • Oxanorbornadiene substrate (1.0 equiv, typically 0.5 mmol scale)
  • Aryl iodide (1.2 equiv)
  • PdCl₂(PPh₃)₂ (5 mol%)
  • ZnCl₂ (1.5 equiv)
  • Zinc powder (2.0 equiv)
  • Triethylamine (3.0 equiv)
  • Anhydrous THF (distilled over sodium/benzophenone)

Equipment Setup:

  • Round-bottom flask (25 mL) with magnetic stir bar
  • Reflux condenser
  • Heating mantle with temperature control
  • Nitrogen/vacuum inlet for inert atmosphere
  • TLC plates (silica gel, UV visualization)
  • Flash chromatography system for purification

Step-by-Step Procedure:

  • Reaction Setup: Charge a dried 25 mL round-bottom flask containing a magnetic stir bar with oxanorbornadiene substrate (0.5 mmol), aryl iodide (0.6 mmol), PdCl₂(PPh₃)₂ (0.025 mmol, 17.5 mg), ZnCl₂ (0.75 mmol, 102 mg), zinc powder (1.0 mmol, 65 mg), and triethylamine (1.5 mmol, 209 μL).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous THF (10 mL) via syringe, ensuring all solid components are fully immersed. The reaction mixture will typically appear as a heterogeneous yellow-orange suspension.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to 65-70°C with vigorous stirring. Monitor reaction progress by TLC analysis (typically hexanes/ethyl acetate 4:1 as eluent) at 2-hour intervals.

  • Workup Procedure: After complete consumption of the starting material (typically 16-22 hours, confirmed by TLC), cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and transfer to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl solution (15 mL), water (15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash chromatography on silica gel using a hexanes/ethyl acetate gradient (typically 20:1 to 5:1) to obtain the pure ring-opened product.

Troubleshooting Notes:

  • If reaction stalls, additional PdCl₂(PPh₃)₂ (2-3 mol%) may be added
  • For substrates with low solubility, replacement of THF with DMF may improve results
  • In cases where zinc aggregates, brief sonication may restore reactivity
Alternative Protocol for Ortho-Silylation with Concomitant Arylsilylation

Specialized Application: This single-pot procedure enables simultaneous ortho-silylation of aryl iodides and arylsilylation of oxanorbornadiene, providing access to valuable (Z)-β-substituted vinylsilanes with exclusive selectivity [2].

Reaction Setup:

  • Aryl iodide (1.0 equiv)
  • 2,3-Dicarbomethoxy-7-oxanorbornadiene (ONBD, 1.5 equiv)
  • Hexamethyldisilane (1.8 equiv)
  • Palladium catalyst (typically Pd(OAc)₂ or Pd(PPh₃)₄, 5 mol%)
  • Piperidine (2.0 equiv) and formic acid (2.0 equiv) as additives
  • Anhydrous DMF as solvent

Procedure: Combine all components in a sealed tube under nitrogen atmosphere. Heat at 80-90°C for 12-16 hours. Monitor by TLC or GC-MS for completion. Workup involves extraction with ether, washing with water, and purification by flash chromatography. This atom-economical approach demonstrates broad functional group tolerance and excellent stereoselectivity [2].

The following workflow summarizes the key experimental stages:

G A Reaction Setup: Charge flask with substrates, catalyst, and additives B Solvent Addition: Add anhydrous THF under nitrogen atmosphere A->B C Reaction Execution: Heat to 65-70°C with stirring for 16-22h B->C D Progress Monitoring: Analyze by TLC at 2-hour intervals C->D E Workup Procedure: Cool, dilute, and wash with aqueous solutions D->E F Purification: Flash chromatography using hexanes/EtOAc gradient E->F G Product Isolation: Concentrate to obtain pure regioselective product F->G

Figure 2: Experimental workflow for the regioselective ring-opening reaction of oxanorbornadiene with aryl iodides

Substrate Scope and Limitations

The palladium-catalyzed ring-opening reaction demonstrates considerable versatility across diverse oxanorbornadiene substrates and aryl iodide coupling partners. Systematic investigation of substrate scope has delineated both the capabilities and constraints of this methodology, providing guidance for synthetic applications.

Aryl Iodide Variations

Electronic and steric properties of the aryl iodide coupling partner significantly influence reaction efficiency. Electron-donating substituents in the para position generally afford superior yields, while ortho-substitution typically diminishes efficiency due to increased steric hindrance at the site of palladium insertion [1].

Table 2: Reaction Scope with Various Aryl Iodides

Entry Aryl Iodide Substituent Position Yield (%) Reaction Time (h) Notes
1 OMe para 88 16 Highest yielding electron-donating group
2 OMe meta 62 17 Moderate yield
3 OMe ortho 69 17 Good yield despite ortho position
4 Me para 82 16 Excellent yield with alkyl substituent
5 Me meta 79 16 Very good yield
6 Me ortho 30 19 Significant steric hindrance
7 NO₂ para 73 16 Good yield with electron-withdrawing group
8 NO₂ meta 88 16 Highest yield for nitro series
9 NO₂ ortho 47 19 Moderate yield with steric hindrance
Oxanorbornadiene Substrate Variations

The nature of substituents on the oxanorbornadiene scaffold profoundly impacts reaction outcomes. Bridgehead substitution introduces steric and electronic biases that influence both reactivity and regioselectivity. Increasing steric bulk at the bridgehead carbon generally correlates with diminished yields, though regioselectivity remains consistently high across all variants [1]. Additionally, the electronic character of C1 substituents modulates reaction efficiency, with electron-donating groups typically enhancing yields relative to electron-withdrawing alternatives.

The methodology extends beyond simple ring-opening processes to encompass more complex transformations. For instance, ortho-thiolation reactions enabled by sulfenamide electrophiles demonstrate exceptional functional group tolerance, accommodating substrates bearing sensitive motifs such as aryl chlorides, bromides, Weinreb amides, and various heterocyclic systems [3]. Similarly, the silylation/arylsilylation domino process displays broad applicability across diverse aryl iodide partners, including those with sterically encumbered ortho substituents [2].

Applications in Synthetic Chemistry and Drug Development

The regioselective ring-opening reactions of oxanorbornadienes with aryl iodides provide efficient access to molecular scaffolds with direct relevance to pharmaceutical development and materials science. The highly substituted biphenyl derivatives obtained through these transformations constitute valuable intermediates for constructing biologically active compounds, including the anthracyclinone framework found in clinically important antitumor agents such as daunomycinone [1].

The ortho-thiolation methodology enables efficient installation of sulfur functionalities at specific arene positions, providing versatile handles for further derivatization through selective oxidation to sulfoxides or sulfones, or through participation in subsequent cyclization reactions [3]. This approach is particularly valuable in medicinal chemistry, where aromatic sulfur compounds frequently appear in drug molecules and where precise control over substitution patterns is essential for optimizing pharmacological properties.

The vinylsilane and vinylstannane products accessible through related procecures serve as valuable intermediates for cross-coupling reactions and other transformations, further expanding their synthetic utility [2]. The exceptional regio- and stereoselectivity of these methods, combined with their compatibility with diverse functional groups, renders them particularly advantageous for late-stage functionalization strategies in complex molecule synthesis.

Conclusion

The palladium-catalyzed regioselective reactions of oxanorbornadiene with aryl iodides represent robust and versatile methodologies for constructing complex molecular architectures with precise stereochemical control. The optimized conditions detailed in these Application Notes and Protocols provide synthetic chemists with reliable procedures for implementing these transformations in both discovery-focused and process-oriented settings. The continuing evolution of these reactions, including recent developments in ortho-functionalization strategies, promises to further expand their utility in pharmaceutical synthesis and drug development applications.

References

Application Notes and Protocols: Thiol-Induced Retro-Diels-Alder Reactions of Oxanorbornadiene Linkers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

The oxanorbornadiene (OND) scaffold provides a unique cleavable linker system that operates through a two-step sequence: a rapid thiol-mediated Michael addition followed by a rate-determining retro-Diels-Alder (rDA) fragmentation. This sequence enables the controlled release of cargo molecules in applications ranging from drug delivery to materials science [1] [2]. The OND linker is highly electrophilic, reacting selectively with thiols (e.g., cysteine residues in proteins) over other nucleophiles like amines, though amine adducts can also be formed with distinct, often slower, fragmentation kinetics [2]. Upon thiol addition, the resulting oxanorbornene adduct undergoes an rDA reaction, fragmenting into a furan derivative and a thiomaleate, the latter of which can be tethered to the cargo of interest [1] [2]. A significant advantage of the OND system is the tunability of its release kinetics, with adduct half-lives spanning from minutes to months, achievable through strategic substitution of the furan core [1].

The workflow below illustrates the mechanism and a typical experimental process for studying these linkers.

G OND OND Linker + Thiol Michael Step 1: Michael Addition OND->Michael Adduct Oxanorbornene Adduct Michael->Adduct rDA Step 2: retro-Diels-Alder (rDA) Adduct->rDA NMR NMR Kinetics Adduct->NMR HPLC HPLC Analysis Adduct->HPLC DFT DFT Calculation Adduct->DFT Products Furan + Thiomaleate (Cargo) rDA->Products Exp Experimental Protocol Exp->Michael

Quantitative Data on Adduct Stability

The fragmentation rate of the OND-thiol adduct is highly dependent on the electronic nature and position of substituents on the furan component of the original OND.

Table 1: Half-Lives of Select OND-Thiol Adducts at Room Temperature [2]
OND Adduct R1 Substituent R2 Substituent Half-Life (Days)
2a H CO₂Me 0.48 ± 0.03
2b Me CO₂Me 2.3 ± 0.1
2c CH₂NHDansyl CO₂Me 23.3 ± 0.8
2d CH₂N(Me)Dansyl CO₂Me 4.7 ± 0.4
2q CH₂OH CO₂Me 7.2 ± 0.5
2r CH₂NHDansyl CF₃, CO₂Et 241 ± 12
Table 2: Impact of Furan Substitution Pattern on rDA Rate [1]
Furan Substitution Pattern Key Substituent Electronic Effect Relative rDA Rate
2,5-Disubstitution e.g., Ph (Electron-Donating) Stabilizes +ve charge in TS Fastest (Half-life: hours)
2,5-Disubstitution e.g., CF₃ (Electron-Withdrawing) Destabilizes +ve charge in TS Slowest (Half-life: >1 month)
2,3- or 2,4-Disubstitution Methyl, Benzyl Moderate steric/electronic effects Intermediate (Half-life: 2-4 days)
3,4-Disubstitution Various Minimal electronic influence Slow (Similar to 2,3)

Detailed Experimental Protocols

Protocol 1: Synthesis of OND-Thiol Adducts and Measurement of rDA Kinetics by NMR

This protocol is adapted from procedures used to generate the data in Table 1 [2].

Materials:

  • Oxanorbornadiene (OND) derivative (e.g., compound 1a from [1])
  • β-Mercaptoethanol (BME)
  • Triethylamine (Et₃N)
  • Anhydrous acetonitrile (CD₃CN) or deuterated chloroform (CDCl₃)
  • NMR tube

Procedure:

  • Adduct Formation: In a vial, dissolve the OND derivative (e.g., 10 µmol) in 0.5 mL of anhydrous acetonitrile. Add β-mercaptoethanol (1.0 equivalent) and a catalytic amount of triethylamine (∼0.1 equivalent). Cap the vial and stir at room temperature for 10-15 minutes. Monitor by TLC or NMR to confirm complete consumption of the starting OND [1] [2].
  • NMR Kinetics: Transfer the reaction mixture directly to an NMR tube. Alternatively, evaporate the solvent and re-dissolve the purified adduct in deuterated chloroform for analysis [2].
  • Data Acquisition: Acquire sequential ¹H NMR spectra over time at a constant temperature (e.g., 22°C). Focus on a characteristic resonance, such as the bridgehead proton (H1) or the thiolic proton at C-2 [2].
  • Data Analysis: Plot the natural logarithm (ln) of the integrated signal for the adduct versus time. The slope of the linear fit gives the observed first-order rate constant (kobs). Calculate the half-life using t₁/₂ = ln(2)/kobs [1] [2].
Protocol 2: Conjugation to Protein Cargo and Release Study

This protocol outlines the conjugation of an OND linker to a protein via a cysteine residue and subsequent cargo release, as demonstrated with Bovine Serum Albumin (BSA) [2].

Materials:

  • OND linker (e.g., a dimethyl ester derivative)
  • Target protein with free cysteine (e.g., BSA)
  • Phosphate buffer (pH 7.0-7.4)
  • PD-10 desalting column or dialysis membrane

Procedure:

  • Protein Labeling: Prepare a solution of the protein (e.g., BSA at mid-micromolar concentration) in pH 7.0-7.4 phosphate buffer. Add the OND linker (1-2 equivalents) from a stock solution in DMSO. Incubate the reaction mixture at room temperature or 37°C. Labeling of the single cysteine in BSA is typically complete within minutes [2].
  • Purification: Purify the conjugated protein from excess linker and small-molecule byproducts using a PD-10 desalting column or dialysis against a suitable buffer [2].
  • Release Study: Incubate the purified conjugate at 37°C in the desired buffer. At predetermined time points, remove aliquots and analyze them.
    • Analysis by HPLC: Use HPLC (e.g., reverse-phase C-18 column) to separate and quantify released small-molecule cargo (e.g., a dansyl fluorophore) by its absorbance or fluorescence [2].
    • Analysis of Biological Activity: If the released cargo is an active drug (e.g., dexamethasone analog), test the aliquot in a bioassay to confirm retained activity after release [3].

Design Rules and Computational Guidance

Density Functional Theory (DFT) calculations have proven highly effective in predicting OND rDA rates, providing an excellent correlation with experimental data [1].

Key Design Principles:

  • Electronic Effects: The rDA transition state features significant positive charge buildup on the furan's 2- and 5-positions.
    • Use electron-donating groups (e.g., phenyl, alkyl) at the 2- or 5-position to lower the energy barrier and accelerate release [1].
    • Use electron-withdrawing groups (e.g., trifluoromethyl, fluoro) at the 2- or 5-position to raise the energy barrier and slow down release dramatically [1].
  • Steric and Conjugative Effects: Substituents at the 3- and 4-positions have a marginal impact on the rDA rate. Unsaturated substituents (e.g., phenyl) at the 2- or 5-position can provide additional transition state stabilization through conjugation with the reforming furan ring [1].

Applications in Drug Delivery and Materials Science

The OND linker system's tunability makes it suitable for diverse applications.

  • Tunable Drug Delivery from Protein Carriers: OND linkers have been used to conjugate drugs to serum albumin, creating prodrugs with release half-lives at 37°C ranging from 40 minutes to 7 days [2].
  • Generation of Degradable Hydrogels: OND crosslinkers can form hydrogels that degrade upon exposure to thiols via the rDA mechanism, useful for creating responsive biomaterials [1].
  • Solid-Phase Synthesis and Materials Development: The traceless release of cargo makes ONDs useful as cleavable linkers in solid-phase synthesis [1] [4].

Troubleshooting

  • Slow Thiol Addition: Ensure the use of a catalytic base (e.g., Et₃N) and anhydrous polar aprotic solvent to facilitate the initial Michael addition [2].
  • Unexpectedly Fast/Slow Release: Verify the electronic nature of substituents on the furan ring. Re-synthesize the OND with more potent electron-donating or withdrawing groups to fine-tune the rate [1].
  • Low Conjugation Efficiency to Protein: For proteins, ensure the reaction is performed at a physiological pH (7.0-7.4) to maintain the cysteine thiolate anion, its reactive form [2].

References

Comprehensive Application Notes and Protocols: Oxanorbornadiene-Based Cleavable Linkers for Advanced Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oxanorbornadiene (OND) Cleavable Linker Technology

Oxanorbornadiene (OND) derivatives represent an innovative class of cleavable linkers that have gained significant attention in targeted drug delivery applications due to their unique mechanistic properties and tunable release kinetics. These linkers operate through a sequential mechanism involving initial conjugate addition of nucleophiles followed by retro-Diels-Alder (rDA) fragmentation, enabling controlled release of therapeutic payloads under physiological conditions. The fundamental advantage of OND linkers lies in their exceptional versatility – their fragmentation rates can be precisely modulated over a wide temporal range (from hours to months) through strategic molecular design, allowing researchers to tailor drug release profiles to specific therapeutic requirements [1] [2].

Unlike many conventional cleavable linkers that rely on specific environmental triggers such as pH changes or enzymatic activity, OND-based linkers undergo fragmentation through a first-order kinetic process that is largely insensitive to physiological variables like pH and solvent composition. This predictable release behavior makes OND technology particularly valuable for applications requiring precise temporal control over drug release, including antibody-drug conjugates (ADCs), albumin-based drug delivery systems, and tunable hydrogel matrices [1] [2] [3]. Additionally, OND linkers demonstrate remarkable functional group compatibility and can be synthesized in a straightforward manner from commercially available furans and acetylenedicarboxylates, facilitating their adoption across various drug delivery platforms.

Mechanism of Action and Fundamental Chemistry

Two-Step Cleavage Mechanism

The OND cleavage mechanism proceeds through two distinct, sequential steps that enable controlled release of therapeutic payloads:

  • Step 1: Conjugate Addition: The OND system, being a potent Michael acceptor, undergoes rapid nucleophilic attack by thiol groups (such as cysteine-34 in serum albumin) or amine groups present in biological systems. This addition reaction occurs preferentially on the less sterically hindered exo-face of the [2.2.1]-bicyclic system, producing a stable oxanorbornene adduct. The second-order rate constants for thiol addition are comparable to those of conventional maleimides (approximately 10-100 M⁻¹s⁻¹ with glutathione at pH 7), ensuring efficient conjugation under physiological conditions [2].

  • Step 2: Retro-Diels-Alder Fragmentation: Following conjugate addition, the oxanorbornene adduct undergoes a first-order retro-Diels-Alder (rDA) reaction, resulting in cleavage of the linker and release of the payload. This step proceeds with first-order kinetics and produces two fragments: the original furan derivative and a thiomaleate (when triggered by thiols) or aminomaleate (when triggered by amines) containing the released cargo [1] [2].

Table 1: Comparative Reaction Kinetics of OND Linkers with Different Nucleophiles

Nucleophile Type Second-Order Rate Constant (M⁻¹s⁻¹) Relative Reactivity Adduct Half-Life Range
Thiols (e.g., cysteine) 10-100 (with glutathione, pH 7) High 40 minutes - 7 days (37°C)
Primary amines ~100-fold slower than thiols Moderate Up to 15× longer than thiol adducts
Secondary amines Not reported Low Not systematically studied

The critical feature of this mechanism is that the rDA fragmentation only occurs efficiently after the initial conjugate addition, meaning the starting OND reagents remain stable in biological fluids until encountering an appropriate nucleophilic trigger [2]. This sequential activation mechanism provides an important safety advantage by minimizing premature payload release during systemic circulation.

Visual Depiction of OND Cleavage Mechanism

G OND OND Linker (Stable in circulation) Adduct OND-Nu Adduct OND->Adduct Step 1: Conjugate Addition with Biological Nucleophile (Nu = thiol or amine) Products Released Payload + Furan Byproduct Adduct->Products Step 2: Retro-Diels-Alder (Tunable half-life)

Structure-Activity Relationships and Rate Tunability

Key Structural Modifications and Their Effects

The fragmentation kinetics of OND linkers can be systematically modulated through strategic structural modifications, particularly at the bridgehead positions and through substitution on the furan ring:

  • Bridgehead Substitutions: Introduction of alkyl groups at bridgehead positions significantly enhances adduct stability. For instance, a single methyl group at the bridgehead (compound 2b) increases the half-life from approximately 12 hours (unsubstituted 2a) to 2.3 days—representing a 5-fold stabilization effect [2]. Bulkier aromatic substituents at bridgehead positions generally accelerate the rDA process, with half-lives ranging from 2-14 hours observed for aryl-substituted analogues [1].

  • Furan Ring Substitutions: Electronic effects at the 2- and 5-positions of the furan ring profoundly influence fragmentation rates. Electron-donating groups at these positions stabilize the developing positive charge in the rDA transition state, thereby reducing the activation barrier and accelerating cleavage. Conversely, electron-withdrawing groups (particularly fluorinated substituents) dramatically increase adduct stability. The 5-fluoro derivative (compound 21) exhibited remarkable stability with negligible cleavage observed after one month at room temperature [1].

  • Ester Modifications: Variations in the ester groups of the dicarboxylate moiety impart more subtle effects on stability. While dimethyl esters provide a reference point, more sterically hindered esters (e.g., tert-butyl) or propargyl esters can modulate half-lives by approximately 2-3 fold [2].

Quantitative Analysis of OND Derivative Stability

Table 2: Experimentally Determined Half-Lives of Selected OND-Thiol Adducts

OND Compound Key Structural Features Half-Life (Days, RT) Relative Rate vs 2a
2a Unsubstituted parent compound 0.48 ± 0.03 1.0× (reference)
2b Bridgehead methyl group 2.3 ± 0.1 0.21×
2c Furfurylamine with dansyl 23.3 ± 0.8 0.021×
2d N-methylated dansyl derivative 4.7 ± 0.4 0.10×
2j p-Nitrobenzamide with ethyl ester 19.8 ± 0.3 0.024×
2r Trifluoromethyl substitution 241 ± 12 0.0020×
21 5-Fluoro substitution >30 (negligible cleavage) <0.016×

The correlation between electronic properties and fragmentation rates follows a linear free energy relationship with Hammett σ⁺ constants, confirming the importance of transition state stabilization through electronic effects [1]. Computational studies using density functional theory (SMD(chloroform)-M06-2X-D3/6-311+G(d,p) level) have provided excellent correlation with experimental measurements across three orders of magnitude in cycloreversion rate, enabling predictive design of OND linkers with desired release characteristics [1].

Experimental Protocols and Methodologies

Synthesis of OND Linkers

Protocol 1: General Procedure for OND Synthesis via Diels-Alder Cycloaddition

Materials: Substituted furan derivative, dialkyl acetylenedicarboxylate, anhydrous solvent (acetonitrile, dichloromethane, or toluene), rotary evaporator, flash chromatography equipment.

Procedure:

  • Dissolve the furan derivative (1.0 equiv) in anhydrous solvent (0.1-0.5 M concentration) under inert atmosphere.
  • Add dialkyl acetylenedicarboxylate (1.0-1.2 equiv) dropwise with stirring at room temperature.
  • Monitor reaction completion by TLC or LC-MS. Most reactions proceed to completion within 1-12 hours.
  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
  • Purify the crude product by flash chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
  • Characterize the OND product by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS [2].

Notes:

  • Yields typically range from 60-95% depending on furan substitution pattern.
  • Electron-deficient furans may require elevated temperatures (40-60°C) or extended reaction times.
  • For unstable dipropargyl esters, alternative ester protecting groups should be considered to prevent intramolecular [2+2+2] cycloaddition [2].
Conjugation to Biological Carriers

Protocol 2: Thiol-Mediated Conjugation to Serum Albumin

Materials: OND-linker payload conjugate, serum albumin (bovine or human), phosphate buffered saline (PBS, pH 7.4), size exclusion chromatography columns (e.g., PD-10), β-mercaptoethanol (optional, for thiol-depleted controls).

Procedure:

  • Prepare a solution of serum albumin (20 mg/mL, ~300 μM) in PBS pH 7.4.
  • Add the OND-linker payload conjugate (143 μM final concentration, ~0.5 equiv relative to albumin) from a concentrated stock solution in DMSO (final DMSO concentration <5%).
  • Incubate the reaction mixture at 37°C with gentle mixing for 10-60 minutes.
  • Remove unreacted small molecules by size exclusion chromatography using PBS pH 7.4 as eluent.
  • Analyze protein-containing fractions for conjugate formation by UV-Vis spectroscopy (if payload has distinctive chromophore) or specialized methods (e.g., ICP-AES for metal chelates) [3].
  • Determine drug-to-antibody ratio (DAR) by mass spectrometry or other appropriate analytical methods.

Notes:

  • For selectivity assessment, prepare thiol-depleted albumin by pretreatment with N-ethylmaleimide (10 equiv, 30 min, 37°C) followed by removal of excess reagent by size exclusion chromatography.
  • Conjugation efficiency can be quantified by comparing the area under the curve for protein-bound vs. free payload in size exclusion chromatograms [3].
Kinetic Analysis of Release Profiles

Protocol 3: Determination of rDA Fragmentation Kinetics by ( ^1H ) NMR

Materials: OND-thiol or OND-amine adduct, deuterated solvent (CDCl₃, CD₃OD, or D₂O-based buffers), NMR tube, NMR spectrometer.

Procedure:

  • Dissolve the OND adduct (5-10 mM) in appropriate deuterated solvent in an NMR tube.
  • Add triethylamine (1-3 equiv) as a base catalyst if studying thiol adducts.
  • Acquire sequential ( ^1H ) NMR spectra at constant temperature (typically 25°C or 37°C).
  • Monitor the disappearance of characteristic adduct signals (e.g., bridgehead protons at 5.5-6.5 ppm) and/or appearance of fragmentation products (furan aromatic protons at 6.5-7.5 ppm).
  • Integrate relevant peaks and plot natural logarithm of adduct concentration versus time.
  • Calculate the first-order rate constant (k) from the slope of the linear fit.
  • Determine half-life using the relationship t₁/₂ = ln(2)/k [1] [2].

Notes:

  • For slow reactions (t₁/₂ > 1 week), elevated temperatures can be used with appropriate Arrhenius correction.
  • HPLC-based methods can be employed as an alternative, monitoring appearance of payload or disappearance of adduct [2].

Therapeutic Applications and Case Studies

Albumin-Targeted Drug Delivery

OND technology has been successfully implemented for endogenous albumin targeting, creating circulating drug depots without requiring ex vivo conjugation. In a proof-of-concept study, ONDs bearing gadolinium chelates as model cargos were administered to rodent models and demonstrated efficient conjugation to circulating serum albumin [3]. The approach mirrors the clinical strategy employed by Aldoxorubicin (in Phase III trials), which targets cysteine-34 of endogenous albumin, but with the advantage of tunable release kinetics rather than acid-dependent hydrolysis [3].

Key findings from these studies include:

  • Conjugation efficiency to albumin varied with OND structure, with the most reactive derivatives achieving >90% binding to circulating albumin.
  • Circulation half-lives of the gadolinium cargo increased significantly when delivered via OND-albumin conjugates compared to free cargo.
  • Release profiles in vivo correlated with in vitro measurements, demonstrating the predictability of OND cleavage kinetics [3].

This approach leverages the natural longevity of serum albumin (19-day circulation half-life in humans) and its accumulation at sites of inflammation and tumors, providing passive targeting capabilities while maintaining controlled release through the OND linker chemistry.

Lymphatic-Targeted Delivery Systems

Recent applications have demonstrated the utility of OND linkers for lymphatic-directed therapy, particularly for immune modulation. The two-stage release mechanism enables efficient lymphatic delivery after subcutaneous administration, with payload release timed to coincide with optimal lymphatic distribution [4].

The OND platform facilitates improved lymphatic delivery and access of small and medium-sized molecules to lymphocyte subpopulations that are poorly accessed with conventional drug formulations. Studies have reported significant increases in both the total number of LN-resident cells receiving the cargo and the delivered dose to those cells, with timing controlled by the half-life of intralymphatic release [4].

Comparative Analysis with Related Technologies

Table 3: Comparison of OND Linkers with Other Cleavable Linker Technologies

Linker Type Cleavage Mechanism Tunability Stability in Circulation Release Trigger
OND linkers Retro-Diels-Alder after conjugate addition High (hours to months) Excellent Thiol/amine addition + thermal activation
Hydrazone linkers Acid-catalyzed hydrolysis Limited Moderate (pH-dependent) Low pH (endosomes/lysosomes)
Disulfide linkers Thiol-disulfide exchange Moderate Variable (thiol-dependent) High glutathione levels
Peptide linkers Enzymatic cleavage Low to moderate Good Specific proteases (e.g., cathepsin B)
Azanorbornadienes (ZNDs) Retro-Diels-Alder after conjugate addition Moderate Good Thiol/amine addition

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions
  • Low Conjugation Efficiency: If conjugation to protein carriers is inefficient, consider increasing the equivalents of OND reagent (up to 3-5 equiv relative to protein), extending reaction time (up to 2 hours), or adding minimal organic co-solvent (DMSO or DMF <10%) to improve solubility of hydrophobic OND derivatives [2] [3].

  • Unexpectedly Fast Release: If fragmentation occurs too rapidly for the intended application, incorporate stabilizing substituents such as bridgehead alkyl groups, furan 2,5-dialkyl substitutions, or electron-withdrawing groups (particularly fluorinated moieties) to increase half-life [1] [2].

  • Premature Release During Storage: OND reagents themselves are generally stable in aqueous solutions at physiological pH. If premature release is observed, ensure that nucleophiles (especially thiols) are excluded from formulation buffers and consider preparing fresh solutions immediately before use [2].

Analytical Validation Techniques

Proper characterization of OND conjugates requires multiple complementary analytical approaches:

  • Mass Spectrometry: LC-MS and MALDI-TOF are essential for confirming conjugate formation and determining drug-to-antibody ratios (DAR) for protein conjugates. Look for the characteristic mass increase corresponding to the conjugated payload.

  • Chromatographic Methods: Size exclusion chromatography with dual detection (UV-Vis for protein, specific detection for payload) allows quantification of conjugation efficiency and detection of free payload [3].

  • Spectroscopic Techniques: ( ^1H ) NMR remains the gold standard for kinetic studies of rDA fragmentation, while UV-Vis spectroscopy can be used for real-time monitoring if the payload or fragmentation products have distinctive spectral signatures [1] [2].

Conclusion and Future Perspectives

OND-based cleavable linkers represent a versatile and tunable platform for controlled drug delivery with distinct advantages over conventional cleavable linker technologies. Their predictable first-order release kinetics, wide tunability, and compatibility with biological systems make them particularly valuable for applications requiring precise temporal control over drug release. The well-established structure-activity relationships enable rational design of linkers with desired release profiles, while the straightforward synthetic procedures facilitate their implementation in various drug delivery contexts.

Future development directions for OND technology include:

  • Expanded structural diversity exploring new substitution patterns to further broaden the available range of release kinetics
  • Combination approaches integrating OND linkers with targeting moieties for cell-specific delivery
  • Advanced formulation strategies incorporating OND conjugates into nanoparticle systems for multi-stage delivery platforms
  • Translation toward clinical applications building on the promising preclinical results obtained with albumin-targeting OND conjugates

As the field of targeted therapy continues to advance, the need for reliable, predictable, and tunable release technologies will only increase. OND-based linkers offer a compelling solution to these challenges, with the potential to improve therapeutic outcomes across a range of disease states.

References

Comprehensive Application Notes and Protocols: Oxanorbornadiene in Polymer Mechanochemistry for Cargo Release

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Polymer Mechanochemistry and Oxanorbornadiene

Polymer mechanochemistry represents an emerging field that harnesses mechanical force to drive precise chemical transformations in polymeric systems. This approach utilizes mechanophores—force-sensitive molecular units incorporated into polymer architectures—that undergo specific chemical reactions when subjected to mechanical stress. Unlike conventional stimuli such as light, heat, or pH, mechanical force can be applied remotely and non-invasively, offering spatiotemporal control over molecular release processes. Among the diverse mechanophores developed to date, oxanorbornadiene (OND) derivatives have emerged as particularly versatile platforms for controlled cargo release due to their well-defined force-induced reactivity and synthetic flexibility [1] [2].

The fundamental principle of polymer mechanochemistry involves coupling macroscopic mechanical forces to molecular-scale chemical reactions through polymer chains. When force is applied to a polymer containing mechanophores, the mechanical energy is transferred along the polymer backbone to the mechanophore, lowering activation barriers for specific chemical transformations. This transfer occurs most efficiently when the mechanophore is positioned near the center of the polymer chain, where force accumulation is maximized during events such as cavitation-induced chain scission [1]. The OND motif has gained prominence in this field due to its ability to undergo retro-Diels-Alder reactions under mechanical force, resulting in the release of covalently-bound cargo molecules with precise control.

Recent advances have demonstrated the integration of OND mechanophores into various polymer architectures, from linear chains to complex polymer microbubbles (PMBs), expanding their applicability in biomedical and materials science contexts. The development of PMBs as acousto-mechanical transducers has been particularly transformative, enabling mechanochemical activation using both conventional 20 kHz ultrasound and clinically relevant MHz-frequency high-intensity focused ultrasound (HIFU) [3]. This protocol summarizes the current state of OND-based mechanophores for cargo release, providing detailed methodologies, applications, and implementation guidelines for researchers in polymer chemistry and drug delivery sciences.

Table 1: Comparison of Cargo Release Strategies in Polymer Mechanochemistry

Release Strategy Mechanism Stimulus Applications Key Advantages
OND Retro-Diels-Alder Cycloreversion under force Ultrasound, Compression Drug delivery, Diagnostic agents Clean release, No byproducts
Disulfide Scission Reduction or force-induced cleavage Ultrasound, Thiols Controlled release systems Biocompatibility, Redox responsiveness
gem-Dichlorocyclopropane Rearrangement to acid Compression Acid-triggered release, Self-healing Generates acid catalyst
Spiropyran Merocyanine Force-induced ring opening Tension, Shear Sensing, Damage detection Optical signal with release

Oxanorbornadiene Mechanochemical Release Mechanisms

The oxanorbornadiene (OND) mechanophore operates primarily through a force-accelerated retro-Diels-Alder (rDA) reaction that severs the linkage between the polymer backbone and the cargo molecule. This mechanism capitalizes on the inherent ring strain of the norbornene framework, which when subjected to mechanical force, undergoes bond reorganization leading to cycloreversion. The mechanochemical activation of OND results in the cleavage of covalent bonds that anchor cargo molecules to the polymer matrix, thereby enabling controlled release [1] [3]. This process differs fundamentally from thermal rDA reactions in its selectivity and energy pathway, as mechanical force preferentially accelerates the reaction along specific coordinate planes.

Recent research has revealed that OND mechanophores can be activated through different force regimes, including tensile stretching from ultrasound-induced cavitation and compressive forces generated by polymer microbubble collapse. Interestingly, PMB platforms have demonstrated exceptional efficiency in OND activation, achieving mechanochemical transformations that were previously inaccessible through conventional sonication methods. This platform enables unprecedented flex-activation of furan Diels-Alder adducts, expanding the scope of releasable cargoes [3]. The compressive forces generated by oscillating PMBs during ultrasound irradiation appear to exert distinct mechanochemical effects compared to the elongational forces experienced by solvated polymer chains in traditional ultrasonication approaches.

The versatility of the OND platform extends to its modular design, which allows for the release of diverse cargo molecules through slightly different mechanistic pathways:

  • Direct Release: Some OND-cargo conjugates undergo direct release through the rDA mechanism without secondary reactions.

  • Tandem Reactions: Other systems employ OND rearrangement followed by secondary processes such as intramolecular cyclization or electron rearrangement to liberate the final cargo molecule.

  • Cascade Activation: More sophisticated designs incorporate OND mechanophores that trigger subsequent chemical reactions upon force activation, enabling amplification or signal propagation.

Table 2: Characterization Techniques for OND Mechanophore Activation

Technique Parameters Measured Application Example Detection Limit
Fluorescence Spectroscopy Emission intensity, Wavelength shift Quantification of fluorophore release ~1% activation
NMR Spectroscopy Chemical shift changes, Integration Structural confirmation of rDA products ~5% conversion
GPC/SEC Molecular weight distribution Tracking polymer scission events ~10 kDa change
UV-Vis Spectroscopy Absorbance changes Monitoring chromophore release ~0.1 μM

Material Systems and Fabrication Methods

Polymeric Architectures for OND Integration

The effective implementation of OND mechanophores requires their strategic incorporation into appropriate polymeric architectures that can efficiently transduce mechanical force. Linear polymers with OND units near the chain center represent the most fundamental architecture, where ultrasound-induced cavitation generates strong elongational flow fields that stretch and break the polymer chains at their midpoint. However, more advanced architectures have demonstrated superior performance, particularly polymer microbubbles (PMBs), which act as highly efficient acousto-mechanical transducers [3]. These gas-core, polymer-shell structures transform sound energy into mechanical forces through volume oscillations, shell deformation, and eventual fracture, resulting in significantly accelerated mechanophore activation compared to linear polymers in solution.

The synthesis of OND-functionalized polymers typically employs ring-opening metathesis polymerization (ROMP) due to the compatibility of norbornene-derived OND monomers with this technique. ROMP allows precise control over molecular weight and polymer architecture while preserving the mechanophoric activity of the OND units [4]. Alternative approaches include free-radical polymerization of OND-derived acrylate monomers and post-polymerization modification to introduce OND motifs. For PMB fabrication, microfluidic techniques using gas-in-oil-in-water (G/O/W) double emulsions have proven highly effective, producing monodisperse bubbles with controlled size distribution and uniform mechanophore incorporation [3]. This method involves flowing nitrogen gas through a polymerizable oil phase containing OND-crosslinkers and cargo molecules, followed by UV-induced crosslinking to stabilize the bubble shell.

Key Considerations for Material Design

Several factors critically influence the efficiency of OND mechanophore activation in polymeric systems. The mechanophore positioning within the polymer architecture significantly impacts force transduction, with central placement in linear chains and uniform distribution in PMB shells yielding optimal activation. The polymer composition must balance mechanical properties to facilitate force transfer to the mechanophore with sufficient stability to maintain structural integrity before activation. Additionally, the cargo attachment chemistry determines both the loading efficiency and the release profile, with covalent conjugation through the OND moiety providing the most precise control [1] [3]. For biomedical applications, biocompatibility and degradation products must be carefully considered, with OND systems offering advantages through their clean rDA mechanism that generates non-toxic byproducts.

Experimental Protocols

Protocol 1: Microfluidic Fabrication of OND-Functionalized Polymer Microbubbles

Principle: This protocol describes the formation of uniform, nitrogen-filled polymer microbubbles (PMBs) with OND mechanophores incorporated into the polymer shell, using microfluidics to achieve precise control over bubble size and composition [3].

Materials:

  • Poly(propylene glycol) diacrylate (PPGDA) as crosslinkable polymer matrix
  • OND-crosslinker (e.g., bis(2-methacryloyl)oxyethyl oxanorbornadiene)
  • Cargo-monomer conjugate (e.g., drug- or fluorophore-bound OND derivative)
  • Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
  • Nitrogen gas source
  • Microfluidic device with flow-focusing geometry
  • UV light source (365 nm, 5-10 mW/cm²)

Procedure:

  • Prepare polymer solution: Combine PPGDA (75 wt%), OND-crosslinker (20 wt%), cargo-monomer conjugate (5 wt%), and photoinitiator (1 wt% relative to total monomers). Mix thoroughly until homogeneous.
  • Set up microfluidic system: Connect the polymer solution to the inner channel, nitrogen gas to the gas inlet, and aqueous continuous phase (2% polyvinyl alcohol) to the outer channels of the microfluidic device.
  • Generate double emulsion: Adjust flow rates to achieve stable G/O/W double emulsion formation (typical rates: aqueous phase 5000 μL/h, polymer solution 500 μL/h, gas pressure 50 mbar).
  • Photopolymerize shell: Position UV lamp at device outlet to initiate polymerization during bubble formation. Collect bubbles in aqueous receiving solution.
  • Purify and characterize: Wash PMBs three times with deionized water by centrifugation at 500 rpm for 2 minutes. Characterize size distribution by optical microscopy and confirm OND incorporation by FTIR.

Troubleshooting Tips:

  • If bubble size is inconsistent, check for flow rate fluctuations and ensure stable gas pressure.
  • If shell polymerization is incomplete, increase UV intensity or decrease flow rate to extend exposure time.
  • If bubbles collapse during collection, increase polymer crosslinking density or add stabilizer to receiving solution.
Protocol 2: Mechanochemical Activation Using Ultrasound

Principle: This protocol describes the activation of OND mechanophores in PMBs using therapeutic ultrasound to trigger cargo release through force-induced retro-Diels-Alder reactions [3].

Materials:

  • OND-functionalized PMBs (from Protocol 1)
  • Ultrasound equipment (20 kHz probe sonicator or MHz-range HIFU system)
  • Temperature-controlled water bath
  • Fluorescence spectrophotometer (for fluorescent cargo quantification)
  • HPLC system with appropriate columns (for drug release quantification)

Procedure:

  • Prepare PMB suspension: Dilute PMBs in PBS (pH 7.4) to concentration of 10⁷ bubbles/mL in a custom-designed sonication cell with temperature control.
  • Set up ultrasound parameters:
    • For 20 kHz system: Set intensity to 1-12 W/cm², pulse mode (1 s on, 1 s off), duration 1-15 minutes.
    • For MHz HIFU system: Set frequency to 0.68-1.5 MHz, intensity 33-134 W/cm², continuous mode, duration 1-10 minutes.
  • Apply ultrasound: Position sonication probe or HIFU transducer to focus on PMB suspension. Maintain temperature at 25°C using cooling bath.
  • Monitor activation progress: Withdraw aliquots at predetermined time points. Centrifuge at 3000 rpm for 5 minutes to remove bubble fragments.
  • Quantify release: Analyze supernatant for released cargo using appropriate method:
    • For fluorescent cargo: Measure fluorescence intensity (excitation/emission wavelengths specific to cargo).
    • For drug molecules: Use HPLC with calibration curve for quantification.
  • Calculate release efficiency: Compare amount released to total cargo content (determined by complete dissolution of PMBs in organic solvent).

Safety Considerations:

  • Always wear hearing protection when operating ultrasound equipment.
  • Use shielding to prevent exposure to ultrasound waves outside the experimental setup.
  • Follow electrical safety protocols when working with high-power ultrasound generators.

Experimental Workflow and Signaling Pathways

The experimental workflow for OND-mediated cargo release encompasses several key stages, from material preparation to mechanochemical activation and analysis. The following Graphviz diagram illustrates this process:

G Experimental Workflow for OND-Mediated Cargo Release A Material Synthesis B Polymer Fabrication A->B OND monomer polymerization C Mechanochemical Activation B->C Ultrasound exposure D Cargo Release C->D Retro-Diels-Alder reaction E Analysis & Characterization D->E Sample collection A1 OND-crosslinker synthesis A1->A A2 Cargo-OND conjugation A2->A

The mechanochemical activation of OND and subsequent cargo release follows distinct chemical pathways depending on the specific OND-cargo conjugate design. The following Graphviz diagram illustrates these key mechanisms:

G OND Mechanochemical Release Mechanisms M1 OND-Cargo Conjugate (Polymer-bound) M2 Mechanical Force Application M1->M2 Ultrasound or Compression M3 Retro-Diels-Alder Cycloreversion M2->M3 Bond activation M4 Cargo Release + Byproducts M3->M4 Bond cleavage P1 Furan-maleimide adduct cleavage M3->P1 P2 Thiol-disulfide exchange M3->P2 P3 Intramolecular cyclization M3->P3 T1 Direct Release Mechanism T2 Tandem Reaction Mechanism P1->M4 P2->M4 P3->M4

Therapeutic Applications and Implementation Considerations

The application of OND mechanophores in therapeutic contexts primarily focuses on controlled drug delivery systems that respond to externally applied mechanical stimuli. The clean release mechanism and compatibility with biomedical ultrasound make OND-based systems particularly suitable for site-specific drug administration with minimal off-target effects. Research has demonstrated successful release of various therapeutic agents, including chemotherapeutic compounds like camptothecin (CPT) and anti-inflammatory drugs, from OND-functionalized polymers and PMBs [3]. The spatiotemporal control afforded by ultrasound-triggered release enables precise dosing at the desired location and time, potentially enhancing therapeutic efficacy while reducing systemic side effects.

Beyond small-molecule delivery, OND mechanophores show significant promise for therapeutic protein delivery and diagnostic agent release. The ability to conjugate hydrophilic cargoes to OND linkers for extended circulation time has been demonstrated with gadolinium chelates for imaging applications [5]. This approach leverages endogenous serum albumin binding to improve pharmacokinetic parameters, highlighting the versatility of OND platforms for both therapeutic and diagnostic purposes. Furthermore, the development of MHz-frequency HIFU-compatible systems opens possibilities for clinical translation, as HIFU is already established for various therapeutic applications in medicine.

Critical considerations for implementing OND-based release systems include:

  • Release Kinetics: The rate of cargo release depends on multiple factors including ultrasound parameters, mechanophore density, and polymer properties. Optimization is required for each specific application.

  • Biocompatibility: While OND reaction byproducts are generally non-toxic, comprehensive cytotoxicity evaluation of the complete system is essential for biomedical applications.

  • Storage Stability: OND-functionalized materials may require specific storage conditions to prevent premature activation or degradation.

  • Scalability: Translation from laboratory synthesis to clinically relevant production scales must be addressed for therapeutic applications.

Conclusion and Future Perspectives

Oxanorbornadiene-based mechanophores represent a powerful platform for controlled cargo release in polymer systems, combining precise mechanochemical activation with versatile cargo conjugation chemistry. The development of PMB platforms has significantly advanced the field by enabling efficient activation at clinically relevant ultrasound frequencies, particularly MHz-range HIFU. The detailed protocols provided in this document offer researchers comprehensive methodologies for implementing OND-based release systems, from material synthesis to mechanochemical activation and analysis.

Future developments in this field will likely focus on enhancing the specificity and efficiency of mechanophore activation through refined polymer architectures and mechanophore designs. The integration of targeting moieties to concentrate mechanophore-bearing materials at desired sites before ultrasound-triggered release represents a promising direction for therapeutic applications. Additionally, the combination of mechanochemical release with other stimuli-responsive elements may enable multi-stimuli systems with enhanced control over release profiles. As understanding of mechanochemical transduction mechanisms deepens and material designs become more sophisticated, OND-based release systems are poised to make significant contributions to targeted drug delivery, diagnostic imaging, and smart material applications.

References

Comprehensive Application Notes and Protocols: Oxanorbornadiene Derivatives in Ring-Opening Metathesis Polymerization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Properties

Oxanorbornadiene derivatives represent a important class of strained cyclic olefins that have gained significant attention in ring-opening metathesis polymerization (ROMP) due to their unique chemical properties and versatile applications. These bicyclic compounds contain oxygen in the bridge position, which influences both their electronic characteristics and polymerization behavior. ROMP is a powerful chain-growth polymerization technique driven primarily by the release of monomer ring strain, making highly strained monomers like oxanorbornadienes particularly suitable for this methodology. The development of well-defined ruthenium-based catalysts, especially Grubbs-type complexes, has significantly expanded the scope of ROMP to include functionalized monomers that were previously considered challenging [1].

The incorporation of oxygen into the norbornadiene skeleton alters both the electronic density and steric profile of the monomer, which can significantly impact polymerization kinetics and polymer properties. Recent studies have demonstrated that oxanorbornadiene derivatives can exhibit distinctive behaviors during ROMP, including the potential for single unit monomer addition (SUMI) under specific conditions. This characteristic has been attributed to potential oxygen coordination with the ruthenium center, which may slow propagation rates in some cases [2]. These properties make oxanorbornadiene-based polymers particularly valuable for specialized applications including drug delivery systems, high-performance materials, and functional polymers with tailored characteristics.

In pharmaceutical contexts, oxanorbornadiene reagents have been explored for creating degradable conjugates that enable controlled release of therapeutic agents. The retro-Diels-Alder (rDA) fragmentation of oxanorbornadiene-thiol adducts provides a mechanism for tunable drug release from macromolecular carriers such as serum albumin. This approach capitalizes on the abundance of serum albumin in plasma and its single free cysteine residue, allowing for preferential covalent binding of thiol-reactive electrophiles with minimal off-target effects [3]. The ability to fine-tune release profiles by modifying the oxanorbornadiene structure makes these systems particularly valuable for drug delivery applications.

Monomer Synthesis and Characterization

Synthesis Protocols

The synthesis of oxanorbornadiene monomers primarily proceeds via the Diels-Alder cycloaddition between appropriate dienophiles and furan derivatives. This well-established reaction provides efficient access to a wide range of functionalized oxanorbornadiene monomers with varied stereochemistry and functional groups.

  • Standard Diels-Alder Protocol: In a typical procedure, the dienophile (e.g., phenyl vinyl sulfone, phenyl vinyl sulfoxide, or vinyl sulfonates) is combined with a significant excess of furan (approximately 5-50 equivalents) in a sealed pressure vessel. The reaction is conducted neat at elevated temperatures (typically 80°C) for extended periods (usually 24 hours) to achieve satisfactory conversion. The use of pressure-rated vessels is essential for safe operation due to the volatility of furan and the elevated temperatures employed [2].

  • Stereoisomer Separation: Following the cycloaddition, the resulting exo and endo stereoisomers must be separated to study the effects of stereochemistry on polymerization behavior. Flash chromatography on silica gel represents the most effective method for this separation, with the endo stereoisomers typically eluting first. Careful fraction collection is recommended when significant co-elution occurs to ensure isomer purity [2].

  • Functional Group Considerations: The Diels-Alder approach accommodates various functional groups, including sulfonates, sulfones, and sulfoxides. However, some limitations exist; for instance, phenyl vinyl sulfonate demonstrates excessive hydrolytic instability for practical isolation and use. Additionally, the presence of certain functional groups like thioureas can lead to complex reaction mixtures, necessitating careful monomer design [2] [3].

Table 1: Optimization Conditions for Oxanorbornadiene Monomer Synthesis

Parameter Standard Condition Optimized Range Special Considerations
Furan Equivalents 5 eq 5-50 eq Higher equivalents improve yields for challenging dienophiles
Temperature 80°C 70-100°C Lower temperatures favor exo selectivity
Reaction Time 24 h 12-48 h Extended time may improve conversion
Reaction Medium Neat Neat or CH₂Cl₂ Solvent can improve mixing for solid dienophiles
Workup Flash chromatography Multiple recrystallization Depends on monomer stability and purity requirements
Characterization Methods

Successful monomer synthesis requires comprehensive characterization to confirm structure and stereochemistry:

  • NMR Spectroscopy: ( ^1H ) NMR is indispensable for determining exo/endo ratios in crude reaction mixtures and confirming isomer purity after separation. The characteristic coupling constants (following the Karplus equation) enable definitive stereochemical assignment. Bridgehead protons typically display distinctive coupling patterns that differentiate exo and endo configurations [2].

  • Computational Validation: Density functional theory (DFT) calculations provide valuable insights into reaction thermodynamics and kinetics. Studies at the M06-2x/6-31G(d) level have shown excellent correlation with experimental observations, predicting exo/endo ratios and conversion efficiencies based on transition state energies and thermodynamic driving forces [2].

  • Stability Assessment: Monomers should be evaluated for hydrolytic and thermal stability under anticipated storage and polymerization conditions. Some oxanorbornadiene derivatives with specific functional groups may require stabilization or special handling to prevent degradation [3].

Polymerization Protocols and Kinetics

ROMP Procedure with Grubbs Catalysts

The ring-opening metathesis polymerization of oxanorbornadiene derivatives follows a living chain-growth mechanism when employing well-defined ruthenium catalysts. The following protocol outlines a standardized approach for kinetic studies and polymer synthesis:

  • Catalyst Preparation: Begin by preparing a stock solution of Grubbs third-generation catalyst (G3) in anhydrous CDCl₃ or another appropriate deuterated solvent if real-time monitoring by NMR is planned. The catalyst solution should be prepared in a glove box under an inert atmosphere to prevent decomposition. For G3 catalyst, typical concentration ranges from 5-10 mM provide practical working concentrations [2].

  • Polymerization Initiation: In a nitrogen-atmosphere glove box, charge a sealable NMR tube with the purified oxanorbornadiene monomer (100 equivalents relative to catalyst). Add the appropriate volume of G3 stock solution (1 equivalent) via microsyringe, seal the tube, and mix thoroughly. The reaction mixture should be maintained at constant temperature (±0.1°C) using a temperature-controlled NMR spectrometer or heating block [2].

  • Kinetic Monitoring: Acquire ( ^1H ) NMR spectra at regular time intervals (e.g., every 30-60 seconds initially, with increasing intervals as the reaction progresses). Monitor the disappearance of monomer signals and the appearance of polymer signals to determine conversion. The relationship between ln[M/M₀] and time should remain linear, indicating first-order kinetics with respect to monomer concentration and a well-controlled polymerization with fast initiation [2].

  • Reaction Quenching: Once the desired conversion is achieved, terminate the polymerization by adding a small volume of ethyl vinyl ether (approximately 10-20 equivalents relative to catalyst). Allow the quenched mixture to stand for 30 minutes before exposing to air to ensure complete catalyst deactivation.

Table 2: ROMP Kinetic Parameters for Oxanorbornadiene Derivatives with G3 Catalyst

Monomer Stereochemistry Pseudo First-Order Rate Constant (M⁻¹s⁻¹) Theoretical Mₙ (kDa) Experimental Mₙ (kDa) Đ (Đ)
Sulfone derivative exo [Data from study] [Calculated value] [Experimental value] [Value]
Sulfone derivative endo [Data from study] [Calculated value] [Experimental value] [Value]
Sulfoxide derivative exo [Data from study] [Calculated value] [Experimental value] [Value]
Sulfoxide derivative endo SUMI behavior N/A N/A N/A
Sulfonate ester exo [Data from study] [Calculated value] [Experimental value] [Value]
Sulfonate ester endo [Data from study] [Calculated value] [Experimental value] [Value]

Note: Complete quantitative values for Table 2 should be extracted from the specific experimental data in [2]. The table structure illustrates the essential parameters to monitor during ROMP kinetics studies.

Polymer Characterization and Analysis

Comprehensive polymer characterization confirms successful polymerization and determines key material properties:

  • Molecular Weight Analysis: Utilize size exclusion chromatography (SEC) with multi-angle light scattering detection to determine absolute molecular weights and dispersity (Đ). Compare experimental values with theoretical molecular weights calculated from monomer-to-catalyst ratios to assess initiation efficiency and the presence of chain-transfer reactions [2].

  • Thermal Properties: Employ differential scanning calorimetry (DSC) to determine glass transition temperatures (Tg). Oxanorbornadiene-based polymers typically exhibit high Tg values due to the rigidity of the polymer backbone. Heating rates of 10°C/min under nitrogen atmosphere with second-heat data provide reproducible results [2].

  • Stereochemical Considerations: Analyze the influence of monomer stereochemistry (exo vs. endo) on polymerization rate and polymer properties. Notably, some endo isomers, particularly sulfoxide derivatives, may exhibit single unit monomer addition (SUMI) due to chelation of sulfur with the ruthenium center, preventing propagation [2].

The following workflow diagram illustrates the complete ROMP process from monomer synthesis to polymer characterization:

ROMP_Workflow ROMP Experimental Workflow Start Start Monomer Synthesis DielsAlder Diels-Alder Reaction Furan + Dienophile 80°C, 24h, neat Start->DielsAlder Separation Stereoisomer Separation Flash Chromatography DielsAlder->Separation Characterization Monomer Characterization NMR, DFT Validation Separation->Characterization ROMP ROMP Polymerization G3 Catalyst, CDCl₃ [M]₀/[G3]₀ = 100 Characterization->ROMP Kinetics Kinetic Monitoring ¹H NMR, ln[M/M₀] vs time ROMP->Kinetics Quench Reaction Quenching Ethyl vinyl ether Kinetics->Quench Analysis Polymer Characterization SEC, DSC, TGA Quench->Analysis End Application Testing Analysis->End

Drug Delivery Applications

Oxanorbornadiene derivatives have emerged as particularly valuable building blocks for drug delivery systems due to their unique responsiveness to physiological conditions and ability to provide controlled release profiles.

Serum Albumin Conjugates

Serum albumin (SA), the most abundant plasma protein in mammals, serves as an ideal carrier for drug delivery due to its long circulation half-life, biocompatibility, and accumulation in tumor tissues. Oxanorbornadienedicarboxylate (OND) reagents function as highly reactive Michael acceptors that form adducts with thiols and amines, subsequently undergoing retro-Diels-Alder (rDA) fragmentation to release conjugated therapeutic agents [3].

The key advantage of OND-based conjugates lies in the tunability of their release kinetics. Studies of more than 30 model adducts have demonstrated that structural modifications can influence adduct stability, with half-lives ranging from less than one hour to several days at 37°C. This versatility enables researchers to design drug delivery systems with precisely controlled release profiles matched to therapeutic requirements [3].

Release Mechanism and Kinetics

The drug release mechanism from OND conjugates follows a triggered pathway:

  • Conjugate Addition: The OND reagent rapidly reacts with nucleophilic residues on the carrier protein (primarily cysteine thiols but also amine groups) to form stable adducts.
  • Retro-Diels-Alder Fragmentation: The oxanorbornadiene adduct undergoes rDA fragmentation, yielding a furan byproduct and releasing the active drug molecule, typically through a thiomaleate or similar intermediate.
  • Release Rate Modulation: The fragmentation rate depends critically on the OND substitution pattern, with electron-withdrawing groups generally accelerating rDA kinetics. Additionally, OND-amine adducts demonstrate significantly greater stability (up to 15-fold) compared to OND-thiol adducts, providing another dimension for controlling release profiles [3].

Table 3: Stability Parameters for Oxanorbornadiene-Thiol Adducts in Drug Delivery

OND Adduct R₁ Substituent R₂ Substituent Half-Life (Days) Release Rate Modifier
2a H CO₂Me 0.48 ± 0.03 Baseline
2b Me CO₂Me 2.3 ± 0.1 Steric hindrance
2c CH₂NHDansyl CO₂Me 23.3 ± 0.8 Bulky substituent
2d CH₂N(Me)Dansyl CO₂Me 4.7 ± 0.4 Reduced H-bonding
2g CH₂NHAc CO₂Et 17.8 ± 0.7 Ester size increase
2i CH₂NHAc CO₂CH₂CCH 5.6 ± 0.1 Propargyl ester
2r CH₂NHDansyl CF₃, CO₂Et 241 ± 12 Strong EWG

Note: EWG = Electron-Withdrawing Group. Data compiled from [3]

Design Concepts for Therapeutic Applications

The following diagram illustrates the drug release mechanism from oxanorbornadiene-protein conjugates:

DrugRelease OND-Protein Conjugate Drug Release OND OND Reagent Electrophilic Linker Conjugation Conjugate Addition To Cysteine or Lysine OND->Conjugation Protein Serum Albumin Carrier Protein Protein->Conjugation Conjugate OND-Protein-Drug Conjugate Stable in Circulation Conjugation->Conjugate Fragmentation Retro-Diels-Alder Fragmentation Conjugate->Fragmentation Release Drug Release Active Therapeutic Fragmentation->Release Byproduct Furan Byproduct Inert Fragmentation->Byproduct

Detailed Experimental Methods

Materials and Instrumentation
  • Anhydrous Solvents: Dichloromethane, chloroform, and toluene should be purified by passage through activated alumina columns under nitrogen atmosphere and stored over molecular sieves.
  • Monomer Synthesis: Dienophiles including phenyl vinyl sulfone, phenyl vinyl sulfoxide, and vinyl sulfonate esters; furan (purified by distillation); pressure tubes with PTFE seals.
  • Polymerization: Grubbs third-generation catalyst (G3); ethyl vinyl ether (inhibitor-free); deuterated chloroform with molecular sieves.
  • Instrumentation: NMR spectrometer (300 MHz or higher); size exclusion chromatography system with multi-angle light scattering detector; differential scanning calorimeter; inert atmosphere glove box (O₂ and H₂O < 0.1 ppm).
Step-by-Step Protocol for Monomer Synthesis
  • Diels-Alder Reaction Setup: In an inert atmosphere glove box, combine the dienophile (e.g., phenyl vinyl sulfone, 1.0 equiv) with furan (5.0 equiv) in a pressure tube equipped with a magnetic stir bar. Seal the tube securely.

  • Thermal Reaction: Heat the reaction mixture at 80°C for 24 hours with continuous stirring. Monitor reaction progress by TLC or GC-MS if necessary.

  • Reaction Workup: After cooling to room temperature, carefully open the pressure tube and transfer the reaction mixture to a round-bottom flask. Remove excess furan under reduced pressure using a rotary evaporator.

  • Stereoisomer Separation: Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient. Collect small fractions and analyze by TLC or NMR to identify pure exo and endo isomers.

  • Characterization: Characterize each isomer by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS. Determine isomeric purity by NMR integration and assign stereochemistry based on coupling constants.

Step-by-Step Protocol for ROMP Kinetics
  • Catalyst Solution Preparation: In a glove box, prepare a stock solution of G3 catalyst in anhydrous CDCl₃ (concentration ~8.0 mM). Protect from light.

  • Monomer Solution Preparation: Weigh purified oxanorbornadiene monomer (0.1 mmol) into a dry NMR tube equipped with a J. Young valve or similar sealing mechanism.

  • Reaction Initiation: Add the G3 catalyst solution (1.0 mL, 0.008 mmol, 1 equiv) to the monomer in the NMR tube using a microsyringe. Seal the tube immediately and mix thoroughly.

  • Kinetic Monitoring: Insert the NMR tube into a preheated NMR spectrometer (typically 25°C or other desired temperature). Acquire sequential ( ^1H ) NMR spectra every minute for the first 30 minutes, then every 5 minutes until conversion is complete.

  • Data Analysis: Integrate appropriate monomer and polymer signals in each spectrum. Plot ln([M]₀/[M]ₜ) versus time to determine the pseudo-first-order rate constant.

Data Analysis and Interpretation

Kinetic Data Processing

The polymerization kinetics should follow first-order behavior with respect to monomer concentration when initiation is fast relative to propagation. A linear plot of ln([M]₀/[M]ₜ) versus time indicates a well-controlled living polymerization. The slope of this plot provides the apparent rate constant (kₐₚₚ), which can be used to compare relative polymerization rates across different monomers and stereoisomers [2].

Molecular Weight Interpretation

Compare experimental molecular weights from SEC analysis with theoretical values calculated using the equation:

Close agreement between theoretical and experimental values indicates efficient initiation and minimal chain transfer. Dispersity values (Đ = Mw/Mn) below 1.2 typically indicate a well-controlled living polymerization, while higher values suggest side reactions or slow initiation [2].

Structure-Property Relationships

Correlate monomer structure with polymerization behavior and polymer properties. Note that endo isomers generally polymerize more slowly than exo isomers due to increased steric hindrance. Additionally, monomers with sulfoxide groups may exhibit unique behaviors, including potential catalyst chelation that can lead to single unit monomer addition rather than propagation [2].

Troubleshooting Guide

  • Low Conversion: Potential causes include catalyst decomposition, impure monomers, or insufficient reaction time. Ensure rigorous exclusion of oxygen and moisture, and verify monomer purity by NMR.
  • High Dispersity: This may result from slow initiation relative to propagation, catalyst decomposition, or competing side reactions. Use fresh catalyst, ensure efficient mixing, and consider alternative solvent systems.
  • SUMI Behavior: For monomers exhibiting single unit monomer addition, consider copolymerization with less problematic comonomers or switch to alternative catalyst systems.
  • Incorrect Molecular Weight: This suggests inefficient initiation or chain transfer. Verify catalyst activity and monomer-to-catalyst ratio calculations, and ensure quenching method effectiveness.

References

oxanorbornadiene reactions with organic azides for bioconjugation

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: OND-iClick for Bioconjugation

The OND-iClick reaction is a cycloaddition-retro-Diels-Alder (crDA) cascade. An OND reagent, functioning as a masked alkyne, reacts with an azide to first form a cycloadduct. This intermediate spontaneously undergoes a retro-Diels–Alder (rDA) reaction, eliminating a furan derivative and generating a stable 1,2,3-triazolate bridge between the two molecules [1]. This reaction proceeds at room temperature without a catalyst, making it highly suitable for sensitive biological molecules.

Table 1: Key Characteristics of the OND-iClick Bioconjugation Reaction

Feature Description
Reaction Type Catalyst-free cycloaddition-retro-Diels-Alder (crDA) cascade [1].
OND Role Masked alkyne equivalent; precursor to the dienophile [1].
Key Product A bioconjugate where components are linked via a 1,2,3-triazolate ring [1].
Reaction Conditions Room temperature, can be performed in organic solvents [1].
Unique Advantage Forms metal-coordinating triazolate linkages, useful for incorporating metal centers (e.g., Mn) into bioconjugates [1].

A significant application of this reaction is the bioconjugation of amino acids with metal complexes. The triazolate product is an excellent ligand for metal centers, enabling the straightforward synthesis of organometallic-biomolecule hybrids [1].

The workflow for performing a typical OND-iClick bioconjugation experiment, from preparation to analysis, is as follows:

Start Start Bioconjugation P1 Prepare OND Reagent (e.g., 2,3-disubstituted OND) Start->P1 P2 Prepare Azide Component (e.g., Mn(I)-azide complex) P1->P2 P3 Combine Reactants in Suitable Solvent at Room Temperature P2->P3 P4 Monitor Reaction (NMR, TLC) P3->P4 P5 Purify Product (Precipitation, Chromatography) P4->P5 P6 Characterize Bioconjugate (NMR, MS, IR) P5->P6 End Bioconjugate Ready for Application P6->End

Experimental Protocol: Amino Acid Bioconjugation via OND-iClick

This protocol details the synthesis of a bioconjugate between an oxanorbornadiene-masked alkyne and a Mn(I)-azide complex, resulting in a phenylalanine ester triazolate product [1].

Materials and Equipment
  • OND substrate: e.g., Unsymmetrically 2,3-disubstituted oxanorbornadiene derivative.
  • Azide component: e.g., [Mn(N₃)(bpyCH₃,CH₃)(CO)₃] (pre-synthesized from corresponding bromide precursor).
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
  • Lab Equipment: Schlenk line for inert atmosphere work, round-bottom flasks, magnetic stirrer.
  • Analysis: NMR spectrometer, Mass Spectrometer (MS), Thin-Layer Chromatography (TLC) plates.
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried Schlenk tube under an inert nitrogen atmosphere, dissolve the OND reagent (1.0 equivalent) and the Mn(I)-azide complex [Mn(N₃)(bpyCH₃,CH₃)(CO)₃] (1.0 equivalent) in 10-15 mL of anhydrous THF [1].
  • Initiation and Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC and/or ¹H NMR spectroscopy. The reaction is typically complete within several hours, indicated by the consumption of the starting materials and the formation of the OND-azide cycloadduct intermediate [1].
  • Spontaneous Fragmentation: The initial cycloadduct will spontaneously undergo a retro-Diels-Alder (rDA) reaction over time. This step is marked by the release of a furan derivative, which can be observed by NMR [1].
  • Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product to isolate the triazolate-bioconjugate. A common method is precipitation by the careful addition of hexane or pentane, followed by filtration. Further purification can be achieved via column chromatography if necessary [1].
  • Characterization: Analyze the final bioconjugate to confirm its structure and purity.
    • NMR Spectroscopy: ¹H NMR is used to confirm the disappearance of the OND and azide signals and the appearance of new product signals [1].
    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular mass of the final triazolate bioconjugate [1].
    • Infrared (IR) Spectroscopy: The disappearance of the characteristic azide absorption band (~2100 cm⁻¹) confirms the consumption of the azide reactant [1].

Table 2: Expected Results and Characterization Data

Parameter Expected Observation / Value
Reaction Progress (NMR) Disappearance of OND and azide starting material peaks; appearance of cycloadduct and final triazolate product peaks [1].
Key IR Data Disappearance of the azide (N₃) stretching vibration at ~2100 cm⁻¹ [1].
Final Product (MS) Molecular ion peak corresponding to the exact mass of the [M]⁺ or [M+H]⁺ ion of the triazolate bioconjugate [1].
Overall Yield Good isolated yield (specific quantitative yield not provided in search results) [1].

Key Considerations for Researchers

  • Metal Coordination: The primary demonstrated application of this specific OND-iClick reaction is the creation of N^2-coordinated triazolate complexes with Mn(I) centers [1]. Its utility for general protein or peptide bioconjugation in aqueous buffers requires further investigation.
  • Aqueous Compatibility: While OND reagents are noted for their high stability in aqueous solutions [2], the referenced iClick reaction with the Mn(I)-azide complex was conducted in an organic solvent (THF) [1]. Adaptation to physiological conditions would be a key area for method development.
  • OND-Thiol vs. OND-Azide: It is crucial to distinguish this iClick reaction from other OND chemistries. ONDs are highly reactive Michael acceptors for thiols and amines, forming adducts with tunable half-lives for drug release [2]. The iClick reaction with azides is a distinct, orthogonal pathway.

Conclusion

The OND-iClick reaction provides a unique, catalyst-free route for bioconjugation, particularly advantageous for synthesizing organometallic-biomolecule hybrids. The protocol outlined here offers a foundation for researchers to utilize this reaction. Future development will likely focus on expanding its scope to include a wider range of biomolecules and optimizing conditions for full bioorthogonal compatibility in aqueous environments.

References

Comprehensive Application Notes and Protocols: Microwave-Assisted Reactions of 7-Oxanorbornadiene Derivatives for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 7-Oxanorbornadiene Chemistry

This compound (OND) derivatives represent a valuable class of bicyclic organic compounds with significant potential in synthetic chemistry and drug development. These compounds are characterized by an oxygen atom bridging the two opposing saturated carbons of a 1,4-cyclohexadiene framework, making them heterocyclic analogs of the all-carbon norbornadiene system [1]. The unique molecular architecture of OND derivatives confers several advantageous properties, including enhanced reactivity as Michael acceptors, susceptibility to retro-Diels-Alder fragmentation, and the ability to serve as versatile intermediates in the synthesis of complex molecular architectures.

The incorporation of microwave irradiation in OND chemistry has revolutionized synthetic approaches to these compounds, offering dramatic rate enhancements and improved reaction efficiency. Microwave-assisted synthesis typically achieves reaction rates that are 1- to 2-orders of magnitude faster than conventional techniques, enabling rapid access to target molecules with greater precision and reduced energy consumption [2]. This technological advancement is particularly valuable in drug development, where rapid optimization of synthetic routes and efficient preparation of compound libraries are essential for accelerating the discovery process.

Fundamental Chemical Properties and Reactivity

Structural Characteristics and Synthesis

OND derivatives possess a bicyclic [2.2.1] framework that incorporates an oxygen heteroatom at the 7-position. The most synthetically useful OND derivatives are the 2,3-dicarboxylate esters, which are readily accessible through a Diels-Alder cycloaddition between furans and acetylenedicarboxylates such as dimethyl acetylenedicarboxylate (DMAD) [1]. This synthetic approach offers exceptional versatility, allowing for the incorporation of diverse substituents including sulfonamides, amides, ureas, alcohols, and thioethers, thereby enabling fine-tuning of the molecular properties for specific applications.

The OND framework displays unusually high reactivity toward various nucleophiles, particularly organic azides and thiols [1]. This heightened reactivity stems from the inherent ring strain and electronic polarization within the bicyclic system. The electron-deficient double bonds at positions 2,3 and 5,6 serve as complementary reaction sites, with the relative preference for nucleophilic attack governed by the electronic nature of the reacting species. Electron-rich nucleophiles typically react via interaction with the LUMO orbital localized on the electron-poor C-2 and C-3 positions, while electron-deficient species may interact with the HOMO orbital at C-5 and C-6 [1].

Key Reaction Pathways
  • Thiol Addition: OND derivatives undergo rapid conjugate addition with thiols to form OND-thiol adducts, which subsequently undergo retro-Diels-Alder fragmentation to yield furans and thiomaleates [3]. The second-order rate constants of OND electrophiles with thiols are comparable to those of standard maleimides (approximately 10-100 M⁻¹s⁻¹ with glutathione at pH 7), while exhibiting superior aqueous stability [3].

  • Reaction with Azides: OND compounds react with organic azides to yield mixtures of 1,2,3-triazoles and furans through an initial 1,3-dipolar cycloaddition followed by retro-Diels-Alder fragmentation [1]. The dipolar reactivity of OND with azides exceeds even that of parent electron-poor alkynes like DMAD, highlighting their exceptional susceptibility to cycloaddition reactions.

  • Amine Adduct Formation: OND derivatives also form adducts with amines, which exhibit greater stability compared to thiol adducts (up to 15 times more stable), with sensitivity to acidic conditions that accelerates cycloreversion [3].

The following diagram illustrates the primary reaction pathways and fragmentation of OND derivatives:

G OND OND Derivative ThiolAdduct OND-Thiol Adduct OND->ThiolAdduct Thiol Addition AmineAdduct OND-Amine Adduct OND->AmineAdduct Amine Addition AzideAdduct OND-Azide Adduct OND->AzideAdduct Azide Addition Fragmentation Retro-Diels-Alder Fragmentation ThiolAdduct->Fragmentation Triggered by Heat/pH AmineAdduct->Fragmentation Triggered by Heat/pH AzideAdduct->Fragmentation Spontaneous Furans Furan Products Fragmentation->Furans Thiomaleates Thiomaleates Fragmentation->Thiomaleates Triazoles Triazole Products Fragmentation->Triazoles

Figure 1: Reaction Pathways of OND Derivatives

Microwave-Assisted Synthetic Protocols

General Principles of Microwave Synthesis

Microwave-assisted synthesis represents a transformative approach to chemical synthesis that offers dramatic rate enhancements and improved reaction efficiency compared to conventional heating methods. The fundamental advantage of microwave irradiation lies in its ability to directly couple with molecular dipoles, resulting in instantaneous internal heating rather than relying on conventional conductive heat transfer. This direct energy transfer occurs at an incredibly rapid rate, with energy being applied every nanosecond, leading to significantly reduced reaction times and often improved selectivity and yield profiles [4].

When designing microwave-assisted reactions, several critical parameters must be considered:

  • Reaction Vessel Configuration: The choice between pressurized (sealed vial) and atmospheric (open) conditions represents a fundamental decision point. Pressurized reactions enable solvents to be heated to temperatures 2-4 times their normal boiling points (e.g., dichloromethane to 180°C instead of 40°C), providing substantial rate enhancements up to 1000×. These systems are ideal for small-scale reactions (typically ≤7 mL) and provide inherent inert atmospheres for air- and moisture-sensitive reagents. In contrast, atmospheric reactions can be performed on a larger scale using standard round-bottom flasks with reflux condensers, allowing reaction rates approximately 10× faster than conventional methods while mirroring traditional reflux conditions [4].

  • Solvent Selection: The polarity of the solvent plays a crucial role in microwave-assisted reactions. Polar solvents with high microwave absorption characteristics (e.g., DMF, DMSO, water) couple efficiently with microwave energy, leading to rapid temperature increases. Nonpolar solvents (e.g., hexane, toluene) may require the addition of polar reagents or the use of passive heating elements to achieve efficient heating. Additionally, solvent-free conditions can be particularly effective in microwave synthesis, especially with polar or ionic reagents that couple efficiently with microwave energy [4].

  • Power, Temperature, and Time Optimization: These three parameters must be carefully balanced to achieve optimal results. For pressurized reactions, a good starting point is 10°C above the conventional reaction temperature with a 5-10 minute irradiation time. For atmospheric reflux conditions, the temperature should be set at least 50°C above the solvent boiling point with higher power levels (250-300 W) to ensure constant microwave application [4].

Protocol 1: Microwave-Assisted Diels-Alder Synthesis of OND Diesters

Objective: Preparation of dialkyl OND-2,3-dicarboxylates via Diels-Alder cycloaddition between furan derivatives and acetylenedicarboxylates.

Materials:

  • Furan derivative (e.g., furfurylamine, 2-methylfuran)
  • Dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate, DMAD)
  • Anhydrous solvent (toluene, acetonitrile, or solvent-free conditions)
  • Microwave vessel with pressure capability

Experimental Procedure:

  • Reaction Setup: In a microwave-compatible pressure vessel, combine the furan derivative (1.0 equiv.) with the dialkyl acetylenedicarboxylate (1.0-1.2 equiv.) in anhydrous solvent (if used) at a concentration of 0.1-0.5 M.
  • Sealing: Secure the vessel cap according to manufacturer instructions, ensuring proper sealing.
  • Microwave Parameters: Program the microwave reactor with the following initial conditions:
    • Temperature: 100-150°C
    • Time: 5-15 minutes
    • Power: 100-150 W
    • Stirring: Continuous
  • Reaction Monitoring: After irradiation, cool the vessel to room temperature and analyze an aliquot by TLC or LC-MS to assess conversion.
  • Workup: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash chromatography or recrystallization.

Notes: This protocol typically provides OND diesters in high yields (70-95%) with excellent purity. The reaction can be performed under solvent-free conditions when using liquid reagents, which often enhances reaction efficiency and simplifies purification. The diesters obtained serve as versatile intermediates for further functionalization [1] [3].

Protocol 2: Microwave-Assisted Thiol Conjugation and Fragmentation Studies

Objective: Investigation of thiol addition to OND derivatives and subsequent retro-Diels-Alder fragmentation under microwave irradiation.

Materials:

  • OND dicarboxylate derivative
  • Thiol (e.g., β-mercaptoethanol, glutathione, cysteine)
  • Catalytic tertiary amine base (e.g., triethylamine, DIPEA)
  • Anhydrous acetonitrile or aqueous buffer (pH 7-8)
  • Microwave vessel

Experimental Procedure:

  • Reaction Setup: Dissolve the OND derivative (1.0 equiv.) and thiol (1.0-1.5 equiv.) in appropriate solvent (0.01-0.05 M concentration). Add catalytic tertiary amine base (0.05-0.1 equiv.).
  • Microwave Parameters: Program the microwave reactor with the following conditions:
    • Temperature: 60-100°C
    • Time: 1-10 minutes
    • Power: 50-100 W
  • Reaction Monitoring: Analyze reaction progress by TLC, NMR, or HPLC at regular intervals to observe both adduct formation and subsequent fragmentation.
  • Kinetic Analysis: For fragmentation studies, isolate the thiol adduct and subject it to microwave irradiation under controlled conditions (37-60°C) while monitoring decomposition.

Notes: Thiol addition typically proceeds with high regioselectivity, affording the 3-exo-syn adduct as the exclusive product. The fragmentation kinetics can be tuned by modifying the OND substituents, with half-lives ranging from <1 hour to several days at 37°C [3].

Protocol 3: Microwave-Assisted Esterification and Peracetylation of Neu5Ac Derivatives

Objective: Expedited synthesis of Neu5Ac1Me and its peracetylated derivative using microwave irradiation.

Materials:

  • N-acetylneuraminic acid (Neu5Ac)
  • Anhydrous methanol
  • Trifluoroacetic acid (TFA)
  • Acetic anhydride
  • Pyridine
  • Microwave vessels

Experimental Procedure: Part A: Esterification to Neu5Ac1Me

  • Reaction Setup: Suspend Neu5Ac (1.0 equiv.) in anhydrous methanol (0.16 M concentration). Add TFA (0.2-0.4 equiv.).
  • Microwave Parameters:
    • Temperature: 80°C
    • Time: 30 minutes
    • Power: Variable (adjust to maintain temperature)
  • Workup: Concentrate under reduced pressure to obtain Neu5Ac1Me as a solid.

Part B: Peracetylation to Neu5Ac1Me O-peracetate

  • Reaction Setup: Dissolve Neu5Ac1Me in pyridine (0.1 M concentration). Add acetic anhydride (3.0-5.0 equiv.).
  • Microwave Parameters:
    • Temperature: 80-100°C
    • Time: 10-30 minutes
    • Power: 100-150 W
  • Workup: Quench with water, extract with organic solvent, and purify by crystallization.

Notes: This protocol achieves complete conversion in 30 minutes compared to 24-48 hours required for conventional methods. The dilution of the reaction mixture is critical for suppressing the formation of the methyl sialoside byproduct Neu5Acβ1,2Me2 [2].

Stability and Kinetic Data for OND Adducts

The stability of OND adducts is a critical parameter that determines their utility in drug delivery and bioconjugation applications. Systematic studies have revealed that the half-lives of OND-thiol adducts can be tuned over a wide range by modifying the substituents on the OND framework [3].

Table 1: Stability Data for OND-Thiol Adducts

Adduct R¹ Substituent R² Substituent Half-Life (Days)
2a H CO₂Me 0.48 ± 0.03
2b Me CO₂Me 2.3 ± 0.1
2c CH₂NHDansyl CO₂Me 23.3 ± 0.8
2d CH₂N(Me)Dansyl CO₂Me 4.7 ± 0.4
2e CH₂NHMs CO₂Me 20.5 ± 0.5
2f CH₂NHAc CO₂Me 18.8 ± 0.5
2g CH₂NHAc CO₂Et 17.8 ± 0.7
2h CH₂NHAc CO₂tBu 11.3 ± 1.2
2i CH₂NHAc CO₂CH₂CCH 5.6 ± 0.1
2r CH₂NHDansyl CF₃, CO₂Et 241 ± 12

The data reveal several important structure-stability relationships. Bridgehead substitution with a methyl group (2b) increases stability approximately 5-fold compared to the unsubstituted derivative (2a). Incorporation of electron-withdrawing trifluoromethyl groups (2r, 2s) dramatically enhances stability, with half-lives exceeding 200 days. In contrast, propargyl esters (2i, 2t) exhibit reduced stability due to potential intramolecular cyclization pathways [3].

Table 2: Stability Comparison Between Thiol and Amine Adducts

Adduct Type Representative Example Half-Life Range Relative Stability
Thiol Adducts 2a-2v 0.5-241 days Baseline
Amine Adducts Various Up to 15× longer 3-15× more stable

Amine adducts demonstrate substantially greater stability compared to thiol adducts, with the additional advantage of acid-accelerated cycloreversion, providing a complementary trigger for cargo release in therapeutic applications [3].

Experimental Design and Workflow

The following workflow diagram illustrates a systematic approach to developing microwave-assisted reactions with OND derivatives:

G Start Reaction Selection (OND + Reaction Partner) VesselType Vessel Type Selection Start->VesselType Pressurized Pressurized/Sealed VesselType->Pressurized Atmospheric Atmospheric/Open VesselType->Atmospheric SolventSelection Solvent Selection Pressurized->SolventSelection Atmospheric->SolventSelection PolarSolvent High Microwave Absorption SolventSelection->PolarSolvent NonpolarSolvent Low Microwave Absorption SolventSelection->NonpolarSolvent SolventFree Solvent-Free SolventSelection->SolventFree Parameters Parameter Optimization PolarSolvent->Parameters NonpolarSolvent->Parameters SolventFree->Parameters TempTime Temperature & Time Parameters->TempTime Power Power Setting Parameters->Power Optimization Reaction Optimization TempTime->Optimization Power->Optimization Analysis Product Analysis Optimization->Analysis

Figure 2: Microwave Reaction Development Workflow

Applications in Drug Development and Delivery

The unique properties of OND derivatives make them particularly valuable in pharmaceutical applications, especially in the development of drug delivery systems and bioconjugation platforms. The tunable fragmentation kinetics of OND adducts enables precise control over drug release profiles, making these compounds ideal for creating sustained-release formulations or targeted delivery systems.

One promising application involves the conjugation of therapeutic agents to serum albumin (SA), the most abundant plasma protein in mammals. SA serves as an ideal carrier due to its long circulation half-life, non-immunogenic properties, and biodegradability. The single free cysteine residue present in most serum albumins provides a specific attachment point for thiol-reactive OND derivatives [3]. The conjugation process typically proceeds with complete labeling within minutes at mid-micromolar concentrations, demonstrating the practical efficiency of this approach.

The release kinetics of cargo molecules from albumin-OND conjugates can be precisely controlled through strategic modification of the OND linker. Studies have demonstrated that the half-life of cargo release can be tuned from 40 minutes to 7 days at 37°C by selecting appropriate OND coupling partners [3]. This versatility enables researchers to match the release profile with the therapeutic requirements of specific drugs, optimizing pharmacokinetic behavior and therapeutic efficacy.

Additionally, the differential reactivity of OND derivatives toward thiols versus amines (typically >1000-fold selectivity for thiols) provides a valuable selectivity window for bioconjugation applications. However, the rate of OND-amine adduct formation remains sufficient for practical protein modification, as demonstrated by reactions with thiol-depleted bovine serum albumin [3]. This dual reactivity expands the utility of OND platforms to various biological targeting applications.

Troubleshooting and Optimization Guidelines

Successful implementation of microwave-assisted OND chemistry requires attention to potential challenges and optimization opportunities:

  • Incomplete Diels-Alder Reaction: If the cycloaddition step yields low conversion, consider increasing the reaction temperature in 10°C increments or extending the irradiation time. The addition of Lewis acid catalysts or the use of microwave-absorbing additives may also enhance reaction efficiency.

  • Variable Adduct Stability: When OND-thiol or OND-amine adducts exhibit unexpected instability, evaluate the steric and electronic effects of substituents. Bridgehead alkyl groups generally enhance stability, while propargyl esters decrease it. For applications requiring extended stability, consider incorporating trifluoromethyl groups or other electron-withdrawing substituents.

  • Byproduct Formation in Esterification: During the synthesis of Neu5Ac1Me, formation of the methyl sialoside byproduct Neu5Acβ1,2Me2 can be minimized by maintaining moderate temperature (80°C) and appropriate dilution (0.16 M Neu5Ac in methanol) [2].

  • Power Management in Microwave Reactions: For new reactions, begin with lower power settings (50 W) to assess the heating characteristics of the reaction mixture. If the temperature struggles to reach the set point, gradually increase the power in 25 W increments. For temperature-sensitive compounds, consider simultaneous cooling technology to maintain high power application while controlling the temperature [4].

Conclusion

Microwave-assisted reactions of this compound derivatives represent a powerful synthetic methodology that combines the unique reactivity of the OND framework with the efficiency of microwave irradiation. The protocols outlined in this document provide researchers with practical tools for exploiting this chemistry in various applications, particularly in drug development and delivery systems. The ability to fine-tune reaction kinetics and fragmentation profiles through strategic molecular design makes OND derivatives exceptionally versatile building blocks for advanced therapeutic platforms.

As microwave technology continues to evolve and our understanding of OND reactivity deepens, further innovations in this field are anticipated. The integration of computational modeling, high-throughput experimentation, and flow microwave systems promises to expand the applications of OND chemistry and accelerate the development of novel therapeutic agents.

References

Application Notes: Oxanorbornadiene as a Versatile Molecular Scaffold for Degradable Conjugates

Troubleshooting Guide: Regioselectivity in Oxanorbornadiene Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Problem Scenario Possible Cause Recommended Solution Key Reference / Expected Outcome
Poor regioselectivity in cycloaddition with azides Competition between Pathway A (to 1,4,5-trisubstituted triazole) and Pathway B (to monosubstituted triazole) [1]. Introduce an electron-donating group (e.g., a methyl group) on the oxanorbornadiene bridgehead to suppress the formation of the minor regioisomer (Pathway B) [1]. Result: Significantly reduced or eliminated formation of the undesired monosubstituted triazole regioisomer [1].
Unwanted regioisomer in Pd-catalyzed ring-opening with aryl iodides Steric hindrance from bridgehead substituents directing aryl group to the less favored carbon [2]. Use a less sterically bulky substituent at the bridgehead (C1) carbon. For high yields, avoid highly electron-withdrawing groups (e.g., methoxycarbonyl) on the bridgehead [2]. Result: Highly regioselective ring-opening, yielding a single regioisomer where the aryl group adds to the olefin carbon furthest from the C1 substituent [2].
Uncontrolled cargo release from OND-based conjugates Instability of the OND-thiol or OND-amine adduct linker, leading to premature release via retro-Diels-Alder (rDA) [3]. Tune adduct stability by modifying the OND's ester groups (R2) and the bridgehead substituent (R1). Use the quantitative data in the table below to select a linker with the desired half-life [3]. Result: Controlled release profiles with half-lives programmable from hours to several days at 37 °C [3].

Quantitative Guide: Tuning OND Adduct Stability

The stability of oxanorbornadiene (OND) adducts, which dictates release rates in drug delivery systems, can be precisely tuned through molecular design. The data below shows how different substituents (R¹ and R²) influence the half-life of thiol adducts [3].

R¹ Group R² Group Half-Life (Days, at RT in CDCl₃) Notes / Conditions
H CO₂Me 0.48 ± 0.03 Baseline adduct [3].
Me CO₂Me 2.3 ± 0.1 A simple methyl group increases stability [3].
CH₂NHDansyl CO₂Me 23.3 ± 0.8 A bulky, electron-withdrawing group greatly enhances stability [3].
CH₂N(Me)Dansyl CO₂Me 4.7 ± 0.4 N-methylation of the sulfonamide reduces stability compared to the NH analogue [3].
CH₂NHAc CO₂Me 18.8 ± 0.5 An amide group provides high stability [3].
CH₂NHAc CO₂Et 17.8 ± 0.7 Changing to ethyl ester has a minor effect [3].
CH₂NHAc CO₂CH₂C≡CH 5.6 ± 0.1 A propargyl ester significantly decreases stability [3].
CH₂NHDansyl CF₃, CO₂Et 241 ± 12 Strong electron-withdrawing groups (trifluoromethyl) yield very stable adducts [3].

Detailed Experimental Protocols

Protocol 1: Tandem Cycloaddition-Retro-Diels-Alder (crDA) with Azides

This protocol is for creating stable triazole linkages with RGD peptides for in vivo targeting, based on [1].

  • Reaction Setup:
    • Reactants: Dissolve 0.5 µg (0.70×10⁻³ µmol) of [111In]o-DTPA or [111In]mo-DTPA and the azide-containing cyclic peptide c(RGDfX) (1) in a total volume of 50 µL.
    • Buffer: Use 0.1 M sodium acetate buffer, pH 5.5.
    • Temperature: Incubate at 37°C [1].
  • Monitoring and Analysis:
    • Use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the reaction.
    • Column: C18 column.
    • Mobile Phase: A linear gradient from 100% solvent A (0.1% TFA in H₂O) to 100% solvent B (0.1% TFA in acetonitrile) over 30 minutes.
    • Flow Rate: 1 mL/min [1].
  • Key Consideration: The mo-DTPA derivative, with an extra bridgehead methyl group, is designed to suppress the formation of the undesired monosubstituted triazole regioisomer (Pathway B) [1].
Protocol 2: Palladium-Catalyzed Ring-Opening with Aryl Iodides

This protocol is for the regioselective synthesis of highly substituted biphenyl derivatives, based on [2].

  • Reaction Setup:
    • Catalyst System: Use PdCl₂(PPh₃)₂ as the catalyst.
    • Additives: Include ZnCl₂ as a Lewis acid, Et₃N as a base, and Zn dust.
    • Solvent: Use anhydrous Tetrahydrofuran (THF) as the solvent.
    • Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
    • Temperature: Heat the reaction mixture to 65°C [2].
  • Work-up and Purification:
    • After completion (monitored by TLC), cool the reaction mixture.
    • Dilute with water and extract the product with an organic solvent like ethyl acetate.
    • Purify the crude product using column chromatography [2].
  • Key Consideration: This reaction is highly regioselective for C1-substituted oxanorbornadienes, giving only one regioisomer where the aryl group adds to the olefin carbon furthest from the substituent [2].

Workflow for Diagnosing and Solving Regioselectivity Issues

The following diagram outlines a systematic approach to troubleshooting regioselectivity problems in your oxanorbornadiene experiments.

G cluster_reaction_type Reaction Type cluster_factors Key Factors to Analyze cluster_solutions Solution Strategies Start Define Regioselectivity Problem Step1 Identify Reaction Type Start->Step1 Type1 Cycloaddition with Azides Step1->Type1 Type2 Pd-catalyzed Ring-opening Step1->Type2 Type3 Conjugate Addition (e.g., for Drug Delivery) Step1->Type3 Step2 Analyze Structural Factors Factor1 Bridgehead Substituents (Steric & Electronic) Step2->Factor1 Factor2 Nature of Dienophile/ Nucleophile Step2->Factor2 Factor3 Ester Group (R²) on OND Step2->Factor3 Step3 Implement Solution Strategy Sol1 Modify Bridgehead Group (Use electron-donating groups) Step3->Sol1 For Cycloaddition Sol2 Optimize Catalyst/ Lewis Acid System Step3->Sol2 For Ring-opening Sol3 Select Ester Group (R²) for Desired Stability Step3->Sol3 For Delivery Systems End Evaluate Outcome Type1->Step2 e.g., Minor isomer from Pathway B Type2->Step2 e.g., Steric effects from C1 substituent Type3->Step2 e.g., Uncontrolled release rate Factor1->Step3 Factor2->Step3 Factor3->Step3 Sol1->End Sol2->End Sol3->End

References

solvent effects on oxanorbornadiene reaction yields

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Reaction Design

Oxanorbornadiene (OND) reagents are highly reactive Michael acceptors that form adducts with thiols and amines, followed by tunable retro-Diels-Alder (rDA) fragmentation for controlled release [1]. Understanding OND properties and reaction design is fundamental to troubleshooting.

OND Stability and Reactivity:

  • Aqueous Stability: OND diesters are generally stable in aqueous solution, except for dipropargyl esters, which undergo intramolecular cycloaddition [1]
  • Reaction Trigger: Nucleophile addition (thiol/amine) triggers rDA fragmentation; thiol adducts are generally less stable than amine adducts [1]
  • Rate Tuning: Release rates from carriers can be tuned from 40 minutes to 7 days at 37°C by modifying OND structure [1]

Experimental Protocol: Conjugation and Stability Assessment [1] [2]

  • Adduct Formation: React OND with nucleophile (e.g., β-mercaptoethanol) in acetonitrile with catalytic tertiary amine base
  • Quenching and Analysis: Quench reaction and analyze via NMR or HPLC
  • Stability Measurement: Monitor decomposition of oxanorbornene adducts by ¹H NMR in CDCl₃ at room temperature to determine first-order decay half-life
  • In Vitro Protein Labeling: Incubate OND electrophile with serum albumin (e.g., 20 mg/mL, 310 µM) at sub-stoichiometric concentration (143 µM) for 10 minutes at 37°C
  • Size-Exclusion Analysis: Quench by size-exclusion chromatography; analyze fractions for protein and cargo concentration

Solvent and Stability Data

While comprehensive solvent effect studies are unavailable, stability data for various OND adducts provides insights into how structural modifications influence behavior across different environments.

Table 1: Selected OND-Thiol Adduct Half-Lives [1]

Adduct R¹ Substituent R² Ester Half-Life (Days) Conditions
2a H CO₂Me 0.48 ± 0.03 CDCl₃
2b Me CO₂Me 2.3 ± 0.1 CDCl₃
2c CH₂NHDansyl CO₂Me 23.3 ± 0.8 CDCl₃
2d CH₂N(Me)Dansyl CO₂Me 4.7 ± 0.4 CDCl₃
2g CH₂NHAc CO₂Et 17.8 ± 0.7 CDCl₃
2h CH₂NHAc CO₂tBu 11.3 ± 1.2 CDCl₃
2i CH₂NHAc CO₂CH₂C≡CH 5.6 ± 0.1 CDCl₃
2c CH₂NHDansyl CO₂Me 26.2 ± 0.5 pH 7 Phosphate Buffer

Table 2: OND-Amine vs OND-Thiol Reactivity and Stability [1]

Property OND-Thiol Adducts OND-Amine Adducts
Relative Reactivity >1000x more reactive than amines Less reactive, but fast enough for practical protein labeling
Typical Half-Lives Wider range, from hours to days Up to 15 times more stable than corresponding thiol adducts
pH Sensitivity Less sensitive to acid Sensitive to acid; cycloreversion accelerates stereochemically

Troubleshooting Common Experimental Issues

Low Conjugation Yield:

  • Cause: Low nucleophile concentration or reactivity; OND ester instability (dipropargyl)
  • Solution: Ensure nucleophile is in reduced (free thiol) state; use acetonitrile with tertiary amine base [1]; avoid dipropargyl esters in aqueous applications [1]

Unexpectedly Fast Cargo Release:

  • Cause: OND-thiol adduct with short half-life; acidic conditions accelerating OND-amine cycloreversion
  • Solution: Select more stable OND linkers with bridgehead substituents (e.g., methyl) or fluorinated esters [1]; monitor and control pH for amine adducts [1]

Incomplete or Slow Protein Labeling:

  • Cause: Thiol-depleted protein source; insufficient reaction time
  • Solution: Use fresh, reducing agent-free protein; verify free thiol content; typical labeling completes within minutes at mid-micromolar concentrations [1]

Experimental Workflow Visualization

The following diagram illustrates the key decision points in OND experimental setup, incorporating troubleshooting considerations. I have adhered to your specifications for color contrast and layout.

Start Plan OND Experiment A1 Select Nucleophile (Thiol vs. Amine) Start->A1 A2 Choose OND Linker Start->A2 A3 Define Solvent & Conditions Start->A3 B1 High Thiol Reactivity Faster Release A1->B1 B2 Higher Amine Stability Slower Release A1->B2 C1 e.g., Bridgehead Me Increased Stability A2->C1 C2 e.g., Fluorinated Ester Greatly Increased Stability A2->C2 D1 Organic (e.g., MeCN) For model adducts A3->D1 D2 Aqueous Buffer (pH 7) For protein labeling A3->D2 E1 Check: Low Conversion? B1->E1 E2 Check: Release Too Fast? C1->E2 C2->E2 T1 Troubleshoot: Ensure free thiol Use catalytic base E1->T1 T2 Troubleshoot: Switch to more stable OND linker E2->T2

Key Takeaways and Best Practices

  • Linker Choice is Crucial: Stability varies significantly with OND structure [1]
  • Adduct Type Defines Release Profile: Thiol adducts for faster release; amine adducts for slower, more stable conjugation [1]
  • Monitor Solvent and Buffer Composition: Stability can differ between organic solvents and aqueous buffers [1]

References

Lewis acid additives for oxanorbornadiene catalysis optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: How can I significantly accelerate my oxanorbornadiene reaction? The most effective strategy is to use a synergistic catalytic system combining a transition metal catalyst, like a chiral Rh(I) complex, with an organoboron co-catalyst. This approach can lead to dramatic rate enhancements and excellent stereocontrol. One study achieved a yield increase from 15% to 92% by introducing a vinylboronic acid co-catalyst alongside a cationic Rh(I) complex [1].

  • Q2: Why is my reaction yielding unexpected products or showing inconsistent selectivity? Your reaction may be proceeding through competing mechanistic pathways. Specifically, adventitious water can hydrolyze common reagents like TMSBr to generate HBr, leading to a Brønsted acid-catalyzed pathway that competes with the intended Lewis acid mechanism [2]. This can cause erratic results, especially if the two pathways lead to products with different selectivities.

  • Q3: How can I control the stability and release rate of my oxanorbornadiene adduct? The stability of oxanorbornadiene adducts is highly tunable. After the initial conjugate addition, the adduct undergoes a retro-Diels-Alder (rDA) fragmentation, and the rate of this step determines the release half-life [3]. You can control this rate through strategic molecular design, as shown in the table below.

Troubleshooting Guide: Common Issues and Solutions

Problem Possible Cause Suggested Solution & Experimental Protocol
Low Yield / Slow Reaction Inefficient or absent catalysis. Protocol: Implement a dual catalytic system. Use 5 mol% [Rh(cod)2]OTf with a suitable chiral ligand (e.g., (R)-H8-BINAP) and 20 mol% of a vinylboronic acid co-catalyst (e.g., cyclohexylvinylboronic acid) in THF at 60°C [1]. Ensure rigorous drying of solvents and glassware.
Irreproducible Enantioselectivity Competing Brønsted acid pathway from adventitious moisture. Protocol: Add a non-interfering sacrificial base like trimethylsilyldiazomethane (TMSCHN2) to the reaction mixture. This base will sequester any HBr formed, suppressing the competing pathway and ensuring the reaction proceeds via the desired Lewis acid-catalyzed mechanism for consistent selectivity [2].
Uncontrolled Release / Short Half-Life The oxanorbornadiene adduct is too labile. Protocol: Modify the OND reagent to increase adduct stability. Introduce steric bulk at the bridgehead position (e.g., a methyl group) or use ester groups with less electron-withdrawing character. Refer to the stability data table below for guidance [3].
Poor Regioselectivity Incorrect choice of Lewis acid or catalyst system. Protocol: For synergistic catalysis, the choice of boronic acid is critical. Screen aliphatic vinylboronic acids (e.g., cyclohexylvinylboronic acid) which have been shown to provide excellent regiocontrol (>20:1 r.r.) in model reactions [1].

Stability Data for Oxanorbornadiene-Thiol Adducts

The half-life of OND-thiol adducts can be tuned over a wide range by modifying the substituents, allowing for precise control over release profiles [3]. The data below, measured in CDCl₃ at room temperature, provides a design guide.

Adduct R¹ Group R² Group Half-Life (Days)
2a H CO₂Me 0.48 ± 0.03
2b Me CO₂Me 2.3 ± 0.1
2c CH₂NHDansyl CO₂Me 23.3 ± 0.8
2d CH₂N(Me)Dansyl CO₂Me 4.7 ± 0.4
2i CH₂NHAc CO₂CH₂C≡CH 5.6 ± 0.1
2r CH₂NHDansyl CF₃, CO₂Et 241 ± 12

Key Takeaway: A single bridgehead methyl group (2b) increases stability significantly. Replacing dimethyl ester with fluorinated groups (2r) results in an extremely stable adduct, while propargyl esters (2i) can be used for moderately faster release [3].

Experimental Workflow for Synergistic Catalysis

The following diagram outlines the optimized protocol for a synergistic Rh(I)/organoboron-catalyzed site-selective functionalization, integrating the key steps for a successful reaction [1].

Start Start Reaction Setup S1 Dry glassware and solvents under inert atmosphere Start->S1 S2 Charge carbohydrate polyol, meso-oxanorbornadiene, and molecular sieves S1->S2 S3 Add Rh(cod)₂OTf catalyst and chiral ligand (e.g., (R)-H₈-BINAP) S2->S3 S4 Add organoboron co-catalyst (e.g., cyclohexylvinylboronic acid) S3->S4 S5 Stir reaction in THF at 60°C until completion by TLC S4->S5 S6 Work-up and purify product S5->S6 End Arylhydronaphthalene Glycoside S6->End

Key Optimization Concepts

  • The Role of the Organoboron Co-catalyst: In the synergistic system, the boronic acid does not act as a traditional transmetallating agent. Instead, it is proposed to activate the oxanorbornadiene substrate, enhancing its electrophilicity and facilitating the nucleophilic attack by the carbohydrate polyol. The fine-tuning of its electronic and steric properties is crucial for high performance [1].
  • Mechanistic Generality: Some of the most effective chiral catalysts, like certain squaramides, exhibit "mechanistic generality." This means they can induce high enantioselectivity across competing pathways (e.g., both Brønsted- and Lewis-acid-catalyzed) under the same conditions. When troubleshooting, consider if your catalyst has this property, as it can make the system more robust to minor impurities [2].

References

managing steric effects in bridgehead-substituted oxanorbornadiene

Author: Smolecule Technical Support Team. Date: February 2026

Steric & Electronic Effects on rDA Fragmentation

The rate of the retro-Diels-Alder (rDA) fragmentation in oxanorbornadiene (OND)-thiol adducts is highly sensitive to the substitution pattern on the furan component. The table below summarizes how different substituents influence the reaction rate [1].

Substituent Pattern Example Compounds Observed Half-Life (at RT) Key Influencing Factor
2,3-Disubstituted 1a–1c 16 to 34 days Steric hindrance and electronic effects at non-bridgehead positions.
Other Disubstitution (e.g., 2,4) 2d, 2e 2 to 4 days Pattern-dependent stabilization of the transition state.
Bridgehead Aromatic 2f–2i 2 to 14 hours Electronics (π-conjugation): Electron-donating groups stabilize the transition state, accelerating rDA [1].
Bridgehead Fluorinated 2j–2o Several hours to >1 month Strong Electronics: Electron-withdrawing groups (e.g., CF₃) increase stability by destabilizing the TS [1].
5-Cyclopropyl 2p Enhanced stability vs. methyl Electronics and ring strain.

Experimental Protocol: Monitoring rDA Kinetics

This protocol outlines how to experimentally measure the rDA fragmentation rate of an OND-thiol adduct using ( ^1 \text{H} ) NMR spectroscopy [1].

  • Reaction Setup: In an NMR tube, dissolve the OND compound in a deuterated organic solvent to a millimolar concentration.
  • Adduct Formation: Add one equivalent of β-mercaptoethanol and a base (e.g., triethylamine) to the solution. The Michael addition to form the adduct is typically complete within 10-15 minutes at room temperature.
  • NMR Monitoring: After adduct formation, immediately begin acquiring sequential ( ^1 \text{H} ) NMR spectra.
  • Data Analysis: Track the integration of characteristic proton signals from the adduct and the fragmentation products (furan and thiomaleate) over time.
  • Kinetic Calculation: Plot the natural logarithm (ln) of the adduct concentration (or a related integral value) versus time. The excellent fit to a first-order rate law allows you to calculate the rate constant ((k)) and half-life ((t_{1/2})) for the rDA process.

Computational Analysis Protocol

Density Functional Theory (DFT) calculations can predict rDA rates and provide atomic-level insight. The following workflow is recommended [1]:

  • Method Selection: Use the SMD solvation model (with chloroform as the solvent) and the M06-2X-D3 functional with a 6-311+G(d,p) basis set.
  • Geometry Optimization: Optimize the geometries of both the reactant (OND-thiol adduct) and the predicted transition state for the rDA reaction.
  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that the reactant is a true minimum (no imaginary frequencies) and the transition state has exactly one imaginary frequency corresponding to the rDA reaction coordinate.
  • Charge Analysis: Conduct a Hirshfeld charge analysis on the reactant and transition state structures. This reveals significant positive charge buildup on the furan's 2 and 5 positions in the transition state.
  • Barrier Correlation: Calculate the free energy of activation (ΔG‡) for the rDA reaction. This value shows an excellent correlation with experimentally measured rates across a wide range of substituents.

Frequently Asked Questions

Q: My OND-thiol adduct shows negligible fragmentation. What could be the cause? A: This is typically due to overly stabilizing electronics. Introduce electron-donating groups (like phenyl) at the 2- or 5- positions of the furan to lower the energy barrier. Also, ensure your thiol addition step was successful and that you are using an adequate activating base [1].

Q: How can I design a more stable OND linker for long-term applications? A: Incorporate electron-withdrawing groups at the furan's 2 or 5 positions. For example, a trifluoromethyl (CF₃) group significantly increases the activation barrier for rDA. A 5-fluoro derivative has been shown to be extremely stable, with negligible cleavage after one month at room temperature [1].

Q: Are steric effects or electronic effects more important for controlling the rDA rate? A: Both are important, but electronic effects dominate. While steric factors play a role, the fragmentation rate is most strongly inversely correlated with the electron-withdrawing ability of the substituent. The ability of a substituent at the 2 or 5 position to stabilize positive charge in the transition state via π-conjugation is a key driver of reactivity [1].

Troubleshooting Guide

Problem Potential Cause Solution
Slow or no rDA fragmentation Electron-withdrawing substituents stabilizing the adduct. Redesign OND with electron-donating groups (e.g., phenyl) at the 2 or 5 position [1].
Unwanted side products Competing reactions at the highly electrophilic OND core. Control reaction conditions carefully; avoid strong nucleophiles other than your target thiol. Verify OND structure purity [1] [2].
Difficulty predicting rate Lack of experimental data for a novel substituent. Perform DFT calculations (as described above) to calculate the free energy of activation, which correlates well with experimental rates [1].

Visualizing the Workflow and Key Concepts

The following diagrams, created with Graphviz, illustrate the core experimental workflow and the critical chemical concepts.

G OND OND Reagent Adduct OND-Thiol Adduct OND->Adduct 1. Michael Addition (Fast, 10-15 min) Thiol Thiol Nucleophile Thiol->Adduct Products Furan + Thiomaleate Adduct->Products 2. Retro-Diels-Alder (rDA) (Rate-Limiting) NMR NMR Monitoring Adduct->NMR Data Kinetic Data NMR->Data Data->Products

Diagram 1: OND-Thiol Reaction & Monitoring Workflow

G Substituent Substituent (R) Electronics Electronic Nature Substituent->Electronics Conjugation π-Conjugation Ability Substituent->Conjugation Position Position on Furan Ring (2/5 vs 3/4) Substituent->Position Rate rDA Fragmentation Rate Electronics->Rate Stabilize/Destabilize TS Charge Conjugation->Rate Lowers Barrier at C2/C5 Position->Rate Strong Influence

Diagram 2: Factors Influencing rDA Fragmentation Rate

References

tuning oxanorbornadiene thiol adduct stability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What structural factors most significantly influence OND-thiol adduct stability?

The stability is primarily controlled by the electronic nature and position of substituents on the furan ring of the original OND. Research shows that substituents at the 2- and 5-positions (bridgehead positions) are the most influential [1] [2].

  • Electron-donating groups (EDGs) at the 2- or 5-position decrease stability (faster rDA, shorter half-life).
  • Electron-withdrawing groups (EWGs) at the 2- or 5-position increase stability (slower rDA, longer half-life). Substituents at the 3- and 4-positions have a much smaller effect on the rDA rate [1].
Q2: My adduct is fragmenting too quickly for my application. How can I make it more stable?

To increase stability and slow down cargo release, introduce electron-withdrawing groups (EWGs) at the furan's 2- or 5-position. Computational studies confirm that EWGs like trifluoromethyl (CF₃) at these positions strongly increase the activation energy for the rDA reaction [1]. One study noted a 5-fluoro derivative showed negligible cleavage after one month at room temperature [1].

Q3: I need a rapid release profile. How can I design a less stable adduct?

Incorporate electron-donating groups (EDGs), particularly those that can conjugate with the furan ring, at the 2- or 5-position [1]. For example, ONDs with bridgehead aromatic substituents (e.g., phenyl) exhibit much faster fragmentation, with half-lives on the order of 2-14 hours at room temperature [1].

Stability Data and Substituent Effects

The table below summarizes experimental half-lives for various OND-thiol adducts to help you select a suitable structure.

Adduct R1 (Bridgehead) R2 Approx. Half-Life (at RT) Key Effect
2a [3] H CO₂Me 0.48 days (~12 hours) Baseline reference
2b [3] Me CO₂Me 2.3 days Steric/electronic effect
Aromatic 2f-2i [1] Aryl Various 2 - 14 hours EDG conjugation stabilizes TS
2c [3] CH₂NHDansyl CO₂Me 23.3 days Electron-withdrawing amide
2r [3] CH₂NHDansyl CF₃, CO₂Et 241 days Strong EWG (CF₃) greatly stabilizes
2s [3] CH₂NHDansyl CF₃, CF₃ 192 days Strong EWG (CF₃) greatly stabilizes
5-Fluoro Derivative [1] F Not specified >1 month Extreme stability from EWG

Experimental Protocol: Measuring rDA Fragmentation Kinetics by NMR

This is a standard method for determining the half-life of your OND-thiol adduct [1].

  • Adduct Formation: Dissolve the OND compound in an organic solvent (e.g., CDCl₃ or acetonitrile) at millimolar concentrations. Add one equivalent of thiol (e.g., β-mercaptoethanol) and a catalytic amount of base (e.g., triethylamine). The Michael addition is typically complete within 10-15 minutes at room temperature [1].
  • NMR Monitoring: After adduct formation, transfer the solution to an NMR tube. Monitor the reaction by ¹H NMR spectroscopy at regular intervals.
  • Data Analysis: Track the integration of characteristic proton resonances from the adduct and the fragmentation products (furan and thiomaleate). Plot the natural logarithm (ln) of the adduct concentration (or relative integration) versus time.
  • Kinetic Determination: The rDA fragmentation is a first-order process. The plot of ln(concentration) vs. time will be linear. The half-life (t₁/₂) can be calculated from the slope (k) of this line using the equation: t₁/₂ = ln(2) / k [1].

Workflow for Tuning OND-Thiol Adduct Stability

The following diagram illustrates the logical decision process for selecting the right OND structure based on your desired stability and release profile.

G Start Define Desired Release Profile A Is fast or slow release needed? Start->A B Goal: Fast Release (Short Half-Life) A->B  Fast C Goal: Slow Release (Long Half-Life) A->C  Slow D Incorporate Electron-DONATING Groups (EDG) at 2-/5-position B->D F Incorporate Electron-WITHDRAWING Groups (EWG) at 2-/5-position C->F E Examples: Aromatic groups (e.g., Ph) that can conjugate with furan D->E H Expected Outcome: Half-life: Hours to a few days E->H G Examples: Fluorine, Trifluoromethyl (CF₃), or other strong EWGs F->G I Expected Outcome: Half-life: Weeks to months G->I J Verify stability and release rate using NMR kinetics protocol H->J I->J

Troubleshooting Guide

Problem Potential Cause Solution
Unexpectedly fast fragmentation Accidental use of an OND with strong electron-donating groups (EDGs) at 2-/5-position. Synthesize a new OND with more electron-withdrawing character at the bridgehead.
No release over required timescale OND is too stable due to very strong electron-withdrawing groups (EWGs). Choose a less stabilizing EWG or switch to an EDG to accelerate the rDA rate.
Low yield or no adduct formation Thiol Michael addition is not proceeding efficiently. Ensure use of catalytic base (e.g., Et₃N) and check solvent compatibility [1] [3].
Complex mixture upon thiol addition Possible regioselectivity issues with unsymmetrical, highly substituted ONDs. Consider the steric bulk of bridgehead substituents, which can influence regiochemistry [3].

References

addressing electronic effects on oxanorbornadiene reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting OND Reactivity & Fragmentation

Here are answers to common experimental challenges, based on recent research.

Issue Possible Cause Solution & Design Principle
Slow rDA fragmentation Overly stable OND-thiol adduct due to electron-withdrawing groups (EWGs) at furan 2-/5-positions [1]. Introduce electron-donating groups (e.g., methyl, phenyl) at bridgehead (C1/C4) or furan 2-/5-positions to lower rDA activation barrier [1] [2].
Unstable OND linker Excessive electron-donating character or conjugated systems (e.g., phenyl) at furan 2-/5-positions [1]. Introduce moderately electron-withdrawing groups or reduce steric bulk around bridgehead positions [1] [3].
Unexpectedly slow rDA Intramolecular H-bonding (e.g., from C4 amide to C3 sulfone) stabilizing oxanorbornene intermediate, slowing rDA [2]. Avoid incorporating strong H-bond donors/acceptors in proximity on OND skeleton, or test in polar protic solvents to mitigate H-bonding effect [2].
Poor thiol selectivity High OND electrophilicity leading to significant amine conjugation, competing with thiol coupling [3]. Optimize reaction conditions (e.g., pH, solvent); note OND-amine adducts can be 15x more stable than OND-thiol adducts, useful for tuning release [3].
Variable regioselectivity Unsymmetric ONDs with different bridgehead substituents lead to mixture of C2/C3 thiol adduct isomers [3]. Increase steric bulk at one bridgehead position to direct thiol attack to less hindered maleate carbon for regiocontrol [3].

Quantitative Guide to OND-Thiol Adduct Stability

This table summarizes half-life data for OND-thiol adducts to help you select a linker with desired fragmentation rate [3].

OND Thiol Adduct R1 Group R2 Group Half-life (at RT)
2a H CO₂Me 0.48 days (~12 hours)
2b Me CO₂Me 2.3 days
2c CH₂NHDansyl CO₂Me 23.3 days
2d CH₂N(Me)Dansyl CO₂Me 4.7 days
2q CH₂OH CO₂Me 7.2 days
2r CH₂NHDansyl CF₃, CO₂Et 241 days

Detailed Experimental Protocols

Monitoring rDA Fragmentation Kinetics by ¹H NMR

This is the standard method for determining fragmentation half-lives, as used in recent studies [1] [2].

  • Adduct Formation: React your OND (e.g., at millimolar concentrations) with 1 equivalent of thiol (e.g., β-mercaptoethanol or N-acetylcysteamine) in an appropriate solvent (e.g., CDCl₃ or DMF/PBS buffer pH 8.0). Use a catalytic amount of base (e.g., triethylamine) to promote the Michael addition. Reaction is typically complete in 10-15 minutes at room temperature [1].
  • NMR Monitoring: After adduct formation, acquire a series of ¹H NMR spectra over time.
  • Data Analysis: Monitor the disappearance of a characteristic oxanorbornene proton signal or the appearance of a furan product signal. Plot the natural logarithm (ln) of the concentration of the remaining adduct versus time. The excellent fit to a first-order kinetic model will allow you to calculate the rate constant (k) and half-life (t₁/₂ = ln(2)/k) [1].
Competition Experiments for Thiol Substitution Reactivity

This protocol helps rank different halo-ONDs by their initial reactivity with thiols [2].

  • Prepare Reaction Mixture: Create an equimolar solution (e.g., 0.072-0.15 mM each) of the two halo-OND candidates you wish to compare in DMF.
  • Initiate Reaction: Add a sub-stoichiometric amount (e.g., 0.9 equivalents total) of thiol (N-acetylcysteamine) to the mixture. Dilute with an equal volume of phosphate buffer (pH 8.0) to mimic physiological conditions.
  • Quench and Analyze: After a set reaction time (e.g., 30 minutes at room temperature), work up the mixture. Analyze the product ratio of the two respective thio-ONDs (e.g., 1b:Bb) using ¹H NMR integration [2].

Supporting Workflows & Conceptual Guides

Core OND-thiol Reaction and Fragmentation Pathway

This diagram illustrates the fundamental two-step sequence that defines ONDs as cleavable linkers.

G OND OND Reagent Adduct OND-Thiol Adduct OND->Adduct Step 1: Michael Addition (Fast, ~15 min) Furan Furan Product Adduct->Furan Step 2: Retro-Diels-Alder (rDA) (Rate varies: hours to months) Thiomaleate Thiomaleate Cargo Adduct->Thiomaleate Step 2: Retro-Diels-Alder (rDA) (Rate varies: hours to months)

Electronic Effects on rDA Rate

This flowchart guides your decision-making to achieve the desired fragmentation rate by considering electronic effects.

G Start Goal: Modify rDA Fragmentation Rate Path1 To ACCELERATE rDA Start->Path1 Path2 To DECELERATE rDA Start->Path2 Method1 Add Electron-Donating Groups (EDGs) (e.g., methyl, phenyl) to: • Furan 2- or 5- position • Bridgehead (C1/C4) position Path1->Method1 Method2 Add Electron-Withdrawing Groups (EWGs) (e.g., ester, CF₃) to: • Furan 2- or 5- position Path2->Method2 Rationale1 Rationale: EDGs stabilize the positively charged transition state and can restore conjugation in the furan product. Method1->Rationale1 Rationale2 Rationale: EWGs destabilize the positively charged transition state, increasing the activation barrier. Method2->Rationale2

Computational Analysis for Rational Design

For deeper insights, Density Functional Theory (DFT) calculations are powerful for predicting OND rDA rates and understanding substituent effects.

  • Methodology: The SMD(chloroform)-M06-2X-D3/6-311+G(d,p) level of theory has shown an excellent correlation (over three orders of magnitude) with experimental rDA rates [1].
  • Key Insight: Calculations reveal significant positive charge buildup on the furan's 2- and 5-positions in the rDA transition state. This explains why substituents at these positions have the strongest influence on rate [1].
  • Application: Use DFT to screen new OND structures computationally before synthesis. Analyze Hirshfeld charges in the transition state or perform distortion/interaction analysis to predict and rationalize fragmentation barriers [1] [4].

References

troubleshooting oxanorbornadiene polymerization issues

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Monomer Shows No or Slow Polymerization
  • Possible Cause: Low ring strain or steric hindrance around the olefin. Oxanorbornadiene derivatives generally have lower ring strain and slower propagation rates compared to norbornene analogues [1].
  • Solutions:
    • Increase Reactivity: Use a more active catalyst. Grubbs 3rd Generation catalyst (G3) is highly effective for polymerizing challenging oxanorbornene derivatives [2] [1].
    • Verify Stereochemistry: The endo-isomer of oxanorbornene derivatives often shows faster initiation with G3, while the exo-isomer may homopolymerize more readily. Test pure isomers if possible [1].
Polymerization Stops After Single Monomer Addition
  • Possible Cause: This is often observed with specific isomers, particularly endo-oxanorbornene monomers. The initial reaction is fast, but the resulting metal carbene is sterically hindered or coordinated by adjacent functional groups, preventing further propagation [2] [1].
  • Solutions:
    • Exploit the Behavior: Use this for precise synthesis. A single addition can create macroinitiators or mono-telechelic polymers for further functionalization [1].
    • Switch to Copolymerization: These "single addition" monomers are excellent for Alternating Ring-Opening Metathesis Polymerization (AROMP). Combine them with a more reactive comonomer like cycloalkenes or 2,3-dihydrofuran to form alternating copolymers [3] [1].
Catalyst Deactivation or Low Functional Group Tolerance
  • Possible Cause: Interaction between the ruthenium catalyst and certain functional groups on the monomer. While Grubbs-type catalysts are generally tolerant, some sulfur-containing groups can cause issues, though sulfones and sulfoxides are often compatible [2].
  • Solutions:
    • Protect Functional Groups: Use protecting groups for sensitive functionalities like thiols, which are incompatible with Ru catalysts [1].
    • Post-polymerization Modification: Polymerize a precursor monomer with inert protective groups, then use click chemistry (e.g., thiol-ene, aza-Michael) to introduce desired functional groups after polymerization [4] [3].

Key Experimental Data

The table below summarizes quantitative data from recent studies to guide your experimental planning.

Monomer / System Catalyst Key Observation / Issue Polymerization Rate Constant (M⁻¹s⁻¹)
Norbornene phenyl sulfoxide (endo) G3 Single addition only; chelation to Ru center [2] Not provided
Norbornene phenyl sulfoxide (exo) G3 Effective homopolymerization [2] Not provided
Oxanorbornene imide (endo) G3 Fast initiation, slow propagation; can lead to single addition [1] Varies by substituent
Oxanorbornene imide (exo) G3 Successful homopolymerization [1] Varies by substituent
Oxanorbornadiene dicarboxylate + 2,3-Dihydrofuran G3 Successful alternating copolymerization [3] Not provided

Detailed Experimental Protocol: Alternating Copolymerization

This protocol, based on a 2025 study, outlines a method to create degradable and functionalizable polymers from oxanorbornadiene, which is prone to single addition [3].

  • Primary Monomer: Oxanorbornadiene dicarboxylate (Can be synthesized via a Diels-Alder reaction between furan and an appropriate dienophile).
  • Comonomer: 2,3-Dihydrofuran.
  • Catalyst: Grubbs 3rd Generation (G3) catalyst.
  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.
  • Procedure:
    • Conduct all operations under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
    • Dissolve the oxanorbornadiene dicarboxylate and 2,3-dihydrofuran in dry solvent in a flame-dried Schlenk flask. A typical monomer ratio is 1:1 [3].
    • Initiate polymerization by adding a solution of G3 catalyst to the monomer mixture. A monomer-to-catalyst ratio ([M]/[I]) of 100:1 is common.
    • Allow the reaction to proceed at room temperature, monitoring by NMR or TLC until completion.
    • Terminate the polymerization by adding an excess of ethyl vinyl ether. Stir for 30-60 minutes.
    • Purify the polymer by precipitating into a large volume of a non-solvent (e.g., methanol or hexanes), then collect by filtration or centrifugation.
  • Post-Polymerization Modification:
    • The polymer backbone can be functionalized via aza-Michael or thia-Michael addition reactions [3].
    • For introducing phosphorous-based flame retardants, sequential thio-bromo and thiol-ene "click" reactions can be used on a polyoxanorbornene backbone [4].

Reaction Pathway and Troubleshooting Logic

The diagram below visualizes the reaction pathways and decision points for troubleshooting oxanorbornadiene polymerizations.

G cluster_1 Diagnosis cluster_2 Recommended Actions Start Start: Oxanorbornadiene Polymerization Issue Node1 No/Slow Polymerization? Start->Node1 Node2 Polymerization stops after Single Addition? Start->Node2 Node3 Catalyst Deactivation or Low Conversion? Start->Node3 Act1 Check monomer stereochemistry. Use G3 catalyst. Node1->Act1 Yes Act2 Use for end-functionalization. Switch to Alternating ROMP. Node2->Act2 Yes Act3 Use protecting groups. Apply post-polymerization modification. Node3->Act3 Yes

The workflow below illustrates the specific pathway for successful alternating copolymerization, which is a key solution to single-addition issues.

G A Oxanorbornadiene Monomer B + Comonomer ( e.g., 2,3-Dihydrofuran ) A->B C + G3 Catalyst ( Alternating ROMP ) B->C D Alternating Copolymer C->D E Post-polymerization Modification (e.g., aza-Michael) D->E F Functionalized Degradable Polymer E->F

References

DFT analysis of oxanorbornadiene retro-Diels-Alder kinetics

Author: Smolecule Technical Support Team. Date: February 2026

DFT Protocols for Oxanorbornadiene rDA Kinetics

The table below summarizes key computational parameters from recent studies that successfully modeled OND rDA reactions and correlated the results with experimental kinetics data [1] [2].

Study Focus DFT Functional & Dispersion Correction Basis Set Solvent Model (Experiment Solvent) Key Calculated Metric(s) Experimental Validation
Thiol-induced rDA of ONDs [1] M06-2X-D3 6-311+G(d,p) SMD (Chloroform) Activation free energy (ΔG‡) Excellent correlation (R²) with experimental rates over 3 orders of magnitude
Thiol-induced rDA of 2-halo-OND thioketals [2] Not Explicitly Stated Not Explicitly Stated Implicit (DMSO-d⁶) Reaction half-life (t₁/₂) Qualitative agreement; calculations explained trends in observed rates

Detailed Experimental & Computational Methodologies

Here is a detailed breakdown of the experimental protocols and computational workflows cited in the studies.

Experimental Protocol for Kinetic Measurement [1] [2]

The experimental data used to validate the DFT calculations typically comes from monitoring the rDA reaction via ¹H NMR spectroscopy:

  • Reaction Initiation: The OND thiol adduct is generated in situ or isolated beforehand. The reaction is initiated, often by adding an excess of a model thiol (like N-acetylcysteamine) and a base (like triethylamine) in a suitable solvent [1] [2].
  • Data Collection: The formation of the rDA product (a furan derivative) or the disappearance of the starting material is monitored by tracking the integration of characteristic proton signals in the NMR spectrum over time at a constant temperature (often room temperature) [1] [2].
  • Rate Calculation: The conversion vs. time data is fitted to a first-order kinetic model. The half-life (t₁/₂) is then determined from this plot, providing the experimental kinetic metric for comparison with computed activation energies [2].
Computational Workflow for rDA Kinetics

The following diagram outlines the standard computational workflow used in these studies to calculate activation energies and analyze the reaction.

computational_workflow Start Start: Optimized Reactant Structure TS_Search Transition State (TS) Search Start->TS_Search TS_Confirm TS Verification: Frequency Calculation TS_Search->TS_Confirm IRC Intrinsic Reaction Coordinate (IRC) TS_Confirm->IRC One imaginary frequency Energy_Calc Single-Point Energy & Free Energy Calculation IRC->Energy_Calc Analysis Electronic Structure Analysis Energy_Calc->Analysis

Workflow Steps Explained:

  • Geometry Optimization: The molecular structure of the reactant (the OND thiol adduct) is first optimized to its minimum energy conformation [3].
  • Transition State Search & Verification: A transition state structure for the rDA step is located. This structure is confirmed by a frequency calculation, which must show exactly one imaginary frequency corresponding to the bond-breaking vibration of the rDA reaction [4] [3].
  • Intrinsic Reaction Coordinate (IRC): This calculation follows the path from the transition state down to the reactant and product, confirming it connects to the correct structures [4].
  • Energy Calculation: The final electronic and free energies of the reactant and transition state are computed, allowing for the calculation of the activation energy barrier (ΔG‡) [3].
  • Electronic Structure Analysis: Further analysis (e.g., Hirshfeld charges, orbital analysis) is performed to explain the origins of reactivity trends [1].

Key Insights on Substituent Effects from DFT Studies

DFT studies have been crucial in rationalizing how different substituents on the OND core influence the rDA kinetics [1] [2]:

  • Position Matters Most: Substituents at the 2- and 5-positions of the furan ring in the OND have the greatest influence on the rDA rate. The transition state develops significant positive charge at these positions, so electron-donating groups here stabilize the TS and lower the activation barrier, accelerating the reaction [1].
  • Electronic vs. Steric Effects: While steric effects can play a role, electronics are a dominant factor. A linear correlation has been found between the rDA rate and the Hammett σ⁺ constant of the substituents [1].
  • Bridgehead Substitution: The presence of methyl groups at the bridgehead positions (C1 and/or C4) generally accelerates the rDA, as they improve the electron-rich character of the forming furan diene [2].
  • Nature of the Dienophile-Leaving Group: The electron-withdrawing ability of the group at C3 (e.g., tosyl vs. ester vs. phosphonate) impacts the rate. A stronger electron-withdrawing group (like a tosyl) increases the dienophilic character of the ketene S,S-acetal fragment, stabilizing the transition state and leading to a faster reaction [2].

References

Comparative Fragmentation Rates of OND Thiol Adducts

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative half-life data for various OND-thiol adducts, demonstrating how structural modifications influence fragmentation rates [1]. The half-life measures the stability of the adduct, representing the time required for half of the material to decompose via the retro-Diels-Alder reaction.

OND Adduct Code R1 Substituent (Bridgehead) R2 Substituent (Ester) Half-life (Days, at RT)
2a H CO₂Me 0.48 ± 0.03
2b Me CO₂Me 2.3 ± 0.1
2c CH₂NHDansyl CO₂Me 23.3 ± 0.8
2d CH₂N(Me)Dansyl CO₂Me 4.7 ± 0.4
2f CH₂NHAc CO₂Me 18.8 ± 0.5
2g CH₂NHAc CO₂Et 17.8 ± 0.7
2h CH₂NHAc CO₂^tBu 11.3 ± 1.2
2i CH₂NHAc CO₂CH₂C≡CH 5.6 ± 0.1
2q CH₂OH CO₂Me 7.2 ± 0.5
2r CH₂NHDansyl CF₃, CO₂Et 241 ± 12
2s CH₂NHDansyl CF₃, CF₃ 192 ± 10

Key trends from the data illustrate how chemists can tune OND adduct stability [1]:

  • Bridgehead Substitution: Adding a methyl group (2b vs. 2a) increases half-life approximately 5-fold. Incorporating furfurylamine-derived substituents (e.g., 2c, 2f) enhances stability significantly more.
  • Ester Group Bulk: For the same bridgehead group (CH₂NHAc), stability generally decreases as the ester group becomes bulkier (2f > 2g > 2h > 2i).
  • Electron-Withdrawing Power: Strongly electron-withdrawing groups like trifluoromethyl (2r, 2s) dramatically increase stability, with half-lives extending to over 200 days.

Experimental Protocol for Fragmentation Studies

The quantitative data in the table above was generated using a standard experimental protocol [1]:

  • Adduct Synthesis: OND reagents are synthesized in a single step from furans and dialkyl acetylenedicarboxylates. Thiol adducts are formed by reacting the OND with β-mercaptoethanol (BME) in acetonitrile, using a catalytic amount of a tertiary amine base. The reaction typically proceeds to near-quantitative yield, producing the 3-exo-syn adduct as the sole regioisomer.
  • Stability Measurement: The decomposition of the purified OND-thiol adduct is monitored over time at room temperature.
  • Analysis Method: The reaction is followed by ¹H NMR in CDCl₃. The study confirmed that the decomposition follows concentration-independent, first-order kinetics, and the reaction is irreversible under the conditions tested. The half-life is then calculated from this kinetic data.

OND Thiol Adduct Fragmentation Pathway

The fragmentation of OND-thiol adducts is triggered by the initial conjugate addition of a thiol and proceeds through a predictable retro-Diels-Alder (rDA) mechanism. The following diagram illustrates this pathway and its application in drug release.

G compound1 OND Reagent (1) adduct2 OND-Thiol Adduct (2) compound1->adduct2 1. Thiol Addition furan3 Furan (3) adduct2->furan3 2. Retro-Diels-Alder thiomaleate4 Thiomaleate (4)with Released Cargo (R²) adduct2->thiomaleate4 2. Retro-Diels-Alder protein Protein Carrier conjugate ProteinOND LinkerDrug protein->conjugate Bioconjugation drug Drug Molecule drug->conjugate Bioconjugation freed_drug Released Drug conjugate->freed_drug Fragmentation

The core mechanism involves two key steps [1]:

  • Conjugate Addition: A cellular thiol (RSH) undergoes a Michael addition to the OND reagent, forming the OND-thiol adduct.
  • Retro-Diels-Alder (rDA) Fragmentation: This adduct then undergoes an rDA reaction, fragmenting into a furan molecule and a thiomaleate. It is this fragmentation step that releases the drug molecule (represented by R² in the diagram) from the delivery platform.

Future Research and Comparisons

The provided data is excellent for understanding structure-activity relationships within the OND class. For a comprehensive comparison guide, you would typically need equivalent quantitative data on other cleavable linkers.

  • Comparing Different Linker Classes: A full comparative guide would require searching for half-life or kinetic data on other common cleavable linkers used in drug delivery, such as maleimide-thiol adducts, disulfide bonds, or acid-labile linkers like hydrazones, under similar experimental conditions [1].
  • Emerging Alternatives: Recent literature explores new reagents for bioconjugation. For instance, N-alkylpyridinium reagents have been reported for chemoselective dual functionalization of proteins via a 1,6-addition of thiols [2]. However, their fragmentation profiles and direct comparability to ONDs for drug release are not yet established.

References

bridgehead substitution effects on oxanorbornadiene reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Bridgehead Substitution Effects

The table below summarizes key experimental data on how different bridgehead substituents affect the rDA fragmentation half-lives of OND-thiol adducts at room temperature [1].

Bridgehead Substituent Pattern Representative Compound Approximate Half-Life (rDA Fragmentation) Key Influencing Factor
2,3-Disubstituted 1a-c 16 - 34 days Steric and electronic effects
2,4-Disubstituted / 2,3-Disubstituted (other) 2d, 2e 2 - 4 days Steric and electronic effects
Aromatic 2f-2i 2 - 14 hours Strong electronic effect (charge stabilization)
Fluorinated (e.g., CF3) 2m Increased stability (>> 1 month) Strong electron-withdrawing effect
5-Fluoro 21 Negligible cleavage after 1 month Strong electron-withdrawing effect
5-Cyclopropyl 2p Enhanced stability vs. methyl Electronic effect

Experimental Protocol Overview

The following methodology was used to generate the comparative data on OND rDA rates [1].

  • Adduct Formation: The OND compound is dissolved in an organic solvent at millimolar concentration. An equimolar amount of an activating base (e.g., triethylamine) and one equivalent of a thiol (e.g., β-mercaptoethanol) are added. The Michael addition reaction is typically complete within 10-15 minutes at room temperature.
  • Fragmentation Kinetics Measurement: The rDA fragmentation rate of the formed adduct is monitored by ¹H NMR spectroscopy. The reaction is tracked by integrating characteristic proton resonances (e.g., the furan vinyl protons) over time.
  • Data Analysis: The integration data is fitted to a first-order kinetic plot (natural log vs. time) to determine the rate constant and, consequently, the half-life of the rDA process.

Interpretation of Substitution Effects

The experimental data reveals that the nature and position of the substituent on the OND bridgehead are critical for modulating reactivity [1].

  • Electronic Effects are Dominant: The rate of rDA fragmentation is inversely correlated with the electron-withdrawing ability of the substituent. This is explained by analyzing the transition state of the rDA reaction, which involves the development of a significant positive charge on the furan's 2- and 5-positions.
    • Electron-donating groups (e.g., phenyl) stabilize this positive charge, lowering the reaction barrier and accelerating fragmentation.
    • Electron-withdrawing groups (e.g., trifluoromethyl, fluoro) destabilize the transition state, raising the energy barrier and dramatically slowing down the reaction, leading to more stable adducts [1].
  • Positional Influence: Substituents at the 2- and 5-positions of the furan have the most profound influence on the rDA rate. In contrast, substituents at the 3- and 4-positions have only a marginal effect. This is because the 2 and 5 positions bear the largest positive charge in the transition state [1].
  • Steric Effects: While electronics play a significant role, steric effects also contribute to the observed reactivity trends [1].
  • Computational Validation: Density Functional Theory (DFT) calculations at the SMD(chloroform)-M06-2X-D3/6-311+G(d,p) level of theory showed an excellent correlation with the experimentally measured rDA rates, confirming the electronic structure rationale [1].

Guide to Selecting Bridgehead Substituents

Based on the data, here is a practical guide for selecting substituents to achieve desired OND properties:

  • For Rapid Fragmentation (short half-life): Use electron-donating groups (e.g., phenyl) at the 2- or 5-position.
  • For Stable Linkages (long half-life): Use strong electron-withdrawing groups (e.g., trifluoromethyl, fluoro) at the 2- or 5-position.

This principle allows for the rational design of OND-based linkers with fragmentation half-lives tunable from hours to months, making them suitable for various applications in drug delivery and materials science [1].

Mechanistic Workflow of Substitution Effect

This diagram illustrates the logical relationship between bridgehead substitution, its electronic effect on the rDA transition state, and the resulting experimental outcome.

Start Bridgehead Substituent A Electronic Nature Start->A B Effect on rDA Transition State A->B Determines EDG Electron-Donating Group (e.g., Ph) A->EDG EWG Electron-Withdrawing Group (e.g., CF3) A->EWG C Impact on Energy Barrier B->C Controls D Experimental Outcome C->D Manifests as B1 Positive Charge Stabilization EDG->B1 Stabilizes B2 Positive Charge Destabilization EWG->B2 Destabilizes C1 Activation Energy B1->C1 Lowers D1 Short Half-Life C1->D1 Faster rDA C2 Activation Energy B2->C2 Raises D2 Long Half-Life C2->D2 Slower rDA

References

comparison of exo vs endo oxanorbornadiene isomers in ROMP

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Exo vs. Endo Isomers in ROMP

Feature/Aspect Exo Isomer Endo Isomer Key Implications for ROMP
General Polymerization Kinetics (Norbornene derivatives with sulfone/sulfonate groups) [1] Polymerizes effectively Polymerizes effectively Both isomers can be used to synthesize polymers with narrow molecular weight distributions.

| Specific Polymerization Rate (k) with G3 catalyst [1] | Generally higher (e.g., Phenyl vinyl sulfone NBE: 16.8 M⁻¹s⁻¹) (e.g., n-Butyl vinyl sulfonate NBE: 3.4 M⁻¹s⁻¹)| Generally lower (e.g., Phenyl vinyl sulfone NBE: 6.1 M⁻¹s⁻¹) (e.g., n-Butyl vinyl sulfonate NBE: 1.3 M⁻¹s⁻¹) | The exo isomer typically reacts faster than its endo counterpart, which is attributed to reduced steric hindrance during the approach to the catalyst [1]. | | Catalyst Interaction (Sulfoxide-containing Norbornenes) [1] | Polymerizes effectively | Forms a stable chelate, leading to Single Unit Monomer Addition (SUMI) | The endo configuration allows the sulfoxide group to coordinate strongly with the Ru center, deactivating the catalyst after one insertion. The exo isomer does not face this issue. | | Formation in Diels-Alder Reaction [1] | Major product with furan (Thermodynamic control) | Major product with cyclopentadiene (Kinetic control) | The choice of diene (furan vs. cyclopentadiene) determines the dominant isomer and the synthetic strategy required. |

Detailed Experimental Protocols

The following workflow outlines the key experimental steps for comparing exo and endo isomers, from monomer synthesis to polymerization kinetics.

cluster_1 1. Monomer Synthesis & Separation cluster_2 2. Polymerization Kinetics cluster_3 3. Polymer Characterization Start Start: Experimental Workflow M1 Perform Diels-Alder Reaction (cyclopentadiene or furan + dienophile) Start->M1 M2 Separate Exo/Endo Isomers via Flash Chromatography M1->M2 M3 Characterize Isomers (NMR, IR) M2->M3 P1 Prepare Stock Solution of Grubbs G3 Catalyst in CDCl3 M3->P1 P2 Mix Monomer and Catalyst in NMR Tube ([M]/[Cat] = 100) P1->P2 P3 Monitor Reaction by 1H NMR at Specific Time Intervals P2->P3 P4 Calculate Pseudo-First Order Rate Constant (k) P3->P4 C1 Analyze Molecular Weight and Dispersity (GPC) P4->C1 C2 Determine Thermal Properties (DSC for Tg) C1->C2

Key Experimental Details:
  • Polymerization Kinetics [1]: The protocol uses Grubbs' fast-initiating third-generation catalyst (G3). Reactions are run in CDCl₃ in a sealed NMR tube under a nitrogen atmosphere. The monomer-to-catalyst ratio ([M]₀/[G3]₀) is typically 100:1. The decrease in monomer concentration is tracked using ¹H NMR spectroscopy, and the pseudo-first-order rate constant (k) is determined from the linear plot of ln([M]₀/[M]) versus time.
  • Monomer Synthesis and Isomer Separation [1]: Monomers are synthesized via a Diels-Alder reaction between cyclopentadiene (for norbornenes) or furan (for oxanorbornenes) and the appropriate vinyl compound (e.g., phenyl vinyl sulfone). The exo and endo isomers are separated using flash chromatography on silica gel, with the endo isomer typically eluting first.

Key Insights for Researchers

  • Sterics and Coordination are Key: The primary difference between the isomers is steric hindrance around the reactive double bond. The exo isomer, being less sterically hindered, generally exhibits faster polymerization rates [1]. Furthermore, the spatial orientation of functional groups in the endo configuration can enable chelation with the catalyst metal center, potentially leading to arrested polymerization, as seen with sulfoxide groups [1].
  • Choose Your Diene Wisely: The diene used in the monomer synthesis dictates the isomer landscape. Using cyclopentadiene favors the endo isomer under kinetic control, while using furan favors the exo isomer under thermodynamic control [1]. This is a critical consideration for synthetic planning.
  • Thermodynamic Properties Influence Design: Recent research highlights that the entropy of ring-opening (ΔS°p) can be a major driving force in ROMP, especially for monomers with flexible backbone units like silyl ethers [2]. While not exclusively tied to the exo/endo configuration, this principle is vital for designing cleavable comonomers and understanding polymerization thermodynamics.

References

Hammett correlations in oxanorbornadiene substituent effects

Author: Smolecule Technical Support Team. Date: February 2026

Electronic Substituent Effects and Hammett Correlations

The rate of the retro-Diels-Alder (rDA) fragmentation in oxanorbornadiene (OND) systems is highly sensitive to the electronic nature of substituents on the furan ring. This relationship can be quantitatively described using Hammett principles [1] [2].

  • Substituent Position is Crucial: Effects are most pronounced for substituents at the 2- and 5-positions (bridgehead positions) of the furan component in the OND. Substituents at the 3- and 4-positions have a much smaller impact on the rDA rate [1].
  • Electron-Donating Groups Accelerate Fragmentation: Experimental and computational studies show that fragmentation rate is inversely correlated with the electron-withdrawing ability of the substituent. Electron-donating groups (EDGs) stabilize the developing positive charge on the furan in the transition state, lowering the activation barrier and increasing the rate [3] [1] [4].
  • Quantitative Correlation with σ+: The linear correlation between the relative rate of rDA and the Hammett σ+ constant indicates a buildup of positive charge in the transition state, consistent with an asynchronous, "cationic" mechanism for the fragmentation of OND-thiol adducts [1].

The table below summarizes the effect of various substituents at the 2- and 5-positions on the rDA fragmentation half-life [1].

Substituent (at 2-/5-) Electronic Nature Approximate Relative Fragmentation Rate Impact on rDA Half-Life
Aryl (e.g., Ph) Electron-Donating Faster Half-lives of 2-14 hours
Methyl / Cyclopropyl Weakly Electron-Donating Moderate Half-lives of several days
Hydrogen Reference Baseline Baseline half-life
Fluorine Electron-Withdrawing Slower Half-life of weeks
Trifluoromethyl Strongly Electron-Withdrawing Much Slower Very long half-lives (>> weeks)

Additional Factors Influencing Reactivity

Beyond the primary electronic effects, other factors also fine-tune OND reactivity.

  • Steric Effects at Bridgehead Positions: Introducing alkyl groups (like methyl) at the bridgehead positions (C1 and/or C4) generally accelerates the rDA reaction. However, the effect is sensitive to the specific regiochemistry and can lead to significant rate differences between regioisomers [5].
  • Nature of the Dienophile Leaving Group: The electron-withdrawing strength of the group attached to the maleate fragment (the dienophile) influences the rDA rate. A stronger electron-withdrawing group (e.g., tosyl) accelerates fragmentation compared to a weaker one (e.g., ester), as it enhances the dienophilic character and improves orbital interaction in the transition state [5].
  • Stereoelectronic Effects in Related YND Systems: Studies on ylidenenorbornadienes (YNDs), closely related to ONDs, show that fragmentation rates are also dependent on the stereochemistry of the initial thiol adduct. Different diastereomers of the same YND can fragment with significantly different rates [6].

Experimental Protocol for Kinetic Analysis

The following is a general experimental workflow for determining the rDA fragmentation rates of OND-thiol adducts, based on the methodologies used in the cited research [1] [5]:

  • Adduct Formation: React the OND derivative with an equimolar amount of a thiol (e.g., β-mercaptoethanol or N-acetylcysteamine) in the presence of a base (e.g., triethylamine or DBU) in an organic solvent (e.g., CDCl₃ or [D₆]DMSO). The Michael addition is typically fast (completed within 10-15 minutes at room temperature).
  • NMR Kinetic Monitoring: Transfer the reaction mixture directly to an NMR tube. Monitor the rDA fragmentation by collecting sequential ( ^1 )H NMR spectra over time.
  • Data Analysis: Track the disappearance of a characteristic proton signal from the OND-thiol adduct or the appearance of a signal from the released furan product. Plot the natural logarithm (ln) of the concentration versus time.
  • Rate Constant Determination: The rDA fragmentation is a first-order process. The slope of the linear fit from the ln(concentration) vs. time plot gives the observed first-order rate constant (( k_{obs} )). The half-life (( t_{1/2} )) can be calculated using the equation ( t_{1/2} = \ln(2)/k_{obs} ).

The diagram below illustrates this reaction and measurement sequence.

OND OND Reactant Adduct OND-Thiol Adduct OND->Adduct Thiol Base Step 1: Michael Addition Step 1: Michael Addition Products Furan + Thiomaleate Adduct->Products Rate-determining step Step 2: retro-Diels-Alder (rDA) Step 2: retro-Diels-Alder (rDA) Measurement: ¹H NMR Kinetics Measurement: ¹H NMR Kinetics Step 2: retro-Diels-Alder (rDA)->Measurement: ¹H NMR Kinetics  Monitors reaction progress  over time to determine k_obs

Applications in Drug Development

The tunable fragmentation rates of ONDs make them valuable in biomedical applications:

  • Traceless Drug Delivery Linkers: ONDs serve as cleavable linkers in bioconjugates. They can bind cargo to carrier proteins and release it in the presence of intracellular thiols like glutathione. The linker's half-life can be tuned for optimal pharmacokinetics [7].
  • Degradable Hydrogels: OND crosslinkers enable the creation of hydrogels that degrade upon exposure to thiols, useful for controlled release in sustained-release biomedical applications [3] [1].

References

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Oxanorbornadiene

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Last modified: 02-18-2024

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